8-Fluoroquinoline-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUIXNPZATTWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562888 | |
| Record name | 8-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-53-6 | |
| Record name | 8-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Fluoroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Fluoroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and biological significance of 8-Fluoroquinoline-3-carboxylic acid. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.
Core Chemical Properties
This compound is a solid organic compound. Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and physical characteristics.
Physical and Chemical Properties
The key physical and chemical identifiers for this compound are detailed in the table below. This data is essential for substance identification, purity assessment, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆FNO₂ | |
| Molecular Weight | 191.16 g/mol | |
| Appearance | Solid | |
| CAS Number | 71082-53-6 | |
| InChI | 1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | |
| InChI Key | QKUIXNPZATTWNU-UHFFFAOYSA-N | |
| SMILES String | O=C(O)C1=CC2=CC=CC(F)=C2N=C1 | |
| Purity | Typically ≥97% | |
| Storage Class Code | 11 - Combustible Solids |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The expected characteristic spectral features are outlined below.
Infrared (IR) Spectroscopy: As a carboxylic acid, its IR spectrum is distinguished by several key absorption bands resulting from intramolecular hydrogen bonding and the presence of the carboxyl group.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3300-2500 | Very broad and strong band, characteristic of a hydrogen-bonded carboxylic acid dimer. |
| C=O Stretch | 1710-1680 | Strong and sharp band, typical for an aromatic carboxylic acid. |
| C-O Stretch | 1320-1210 | Medium to strong intensity band. |
| O-H Bend (wag) | 960-900 | Broad band of medium intensity. |
| Aromatic C=C Stretch | ~1600-1450 | Multiple bands of varying intensity, characteristic of the quinoline ring system. |
| C-F Stretch | ~1250-1000 | Strong absorption, indicative of the fluorine substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the carboxylic acid (-COOH) is expected to be highly deshielded, appearing as a broad singlet far downfield (>10 ppm). The aromatic protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm), with splitting patterns determined by their coupling with each other and the fluorine atom.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm. The carbons of the quinoline ring will appear in the aromatic region (~110-150 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the fluorine, nitrogen, and carboxylic acid groups.
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and analysis of quinoline-3-carboxylic acids, based on established chemical principles.
Synthesis via Gould-Jacobs Reaction
A common and effective method for synthesizing the quinoline core is the Gould-Jacobs reaction. This protocol outlines a representative workflow.
Methodology:
-
Aniline Condensation: React 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed by heating the reactants, often without a solvent, to form an intermediate enamine.
-
Thermal Cyclization: Heat the resulting enamine intermediate at a high temperature (e.g., ~250 °C) in a high-boiling point solvent like diphenyl ether. This step induces an intramolecular cyclization to form the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: Saponify the resulting ester using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. This is followed by heating under reflux.
-
Acidification: After the hydrolysis is complete, cool the reaction mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Purification: Collect the crude product by filtration, wash it with water, and purify it by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Dehydroxylation (if necessary): The 4-hydroxy group can be removed through a two-step process involving conversion to a 4-chloro derivative (using POCl₃) followed by reductive dehalogenation to yield this compound.
Caption: Generalized workflow for the Gould-Jacobs synthesis of a quinoline carboxylic acid.
Biological Activity and Mechanism of Action
Derivatives of this compound are part of the broader fluoroquinolone class of antibiotics, which are potent inhibitors of bacterial DNA synthesis.
Primary Molecular Targets
The antibacterial activity of these compounds stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV . These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication.
-
Topoisomerase IV: Primarily targeted in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing them to segregate into daughter cells.
Mechanism of Inhibition
Fluoroquinolones do not simply inhibit the enzymatic activity; they act as topoisomerase poisons. The mechanism involves the following steps:
-
Complex Formation: The fluoroquinolone molecule binds to the enzyme-DNA complex. This interaction occurs at the interface between the protein and the cleaved DNA strand.
-
Stabilization of Cleavage Complex: The drug stabilizes this transient complex, where the DNA is cleaved but not yet resealed.
-
Replication Blockade: The stabilized drug-enzyme-DNA complex physically blocks the progression of the DNA replication fork.
-
Bactericidal Effect: This blockage leads to the accumulation of double-strand DNA breaks, which triggers a cascade of cellular events culminating in bacterial cell death.
The carboxylic acid group at the C-3 position is essential for this activity, as it is directly involved in binding to the target enzymes.
Caption: Mechanism of action for fluoroquinolone antibiotics.
An In-depth Technical Guide to the Molecular Structure and Bonding of 8-Fluoroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Properties
8-Fluoroquinoline-3-carboxylic acid is characterized by a quinoline bicyclic system with a fluorine atom substituted at the 8-position and a carboxylic acid group at the 3-position.
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₆FNO₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 191.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 71082-53-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
Bonding and Geometry (Predicted)
In the absence of specific crystallographic data for this compound, its bonding and geometry can be inferred from the well-studied structures of related fluoroquinolone antibiotics and through computational modeling. The core quinoline ring is planar, a characteristic feature of aromatic systems. The carboxylic acid group at the 3-position is also expected to be largely coplanar with the quinoline ring to maximize conjugation. The fluorine atom at the 8-position will influence the electronic properties of the aromatic system through its inductive and resonance effects.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and elucidating the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned NMR spectrum for this compound is not available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
-
¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the downfield region (typically 7.0-9.0 ppm). The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon atoms of the quinoline ring will resonate in the aromatic region (approximately 110-150 ppm). The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing further downfield.
-
¹⁹F NMR: A singlet is expected for the fluorine atom at the C8 position.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 2: Predicted Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1760-1690 |
| C=C, C=N (Aromatic) | Stretching | 1600-1450 |
| C-F | Stretching | 1250-1000 |
| C-O (Carboxylic Acid) | Stretching | 1320-1210 |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 191.16.
Synthesis
General Synthetic Workflow (Hypothetical)
The synthesis would likely involve the reaction of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization and hydrolysis.
Caption: Hypothetical synthetic workflow for this compound.
Experimental Protocol (General Example for a Related Compound)
The following is a general procedure for the synthesis of a fluoroquinolone derivative, which illustrates the type of methodology that could be adapted for this compound.
Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:
-
A mixture of a substituted primary amine (9 mmol), 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3, 1.0 g, 3 mmol), and sodium hydrogen carbonate (1.5 g, 18 mmol) in 50% aqueous ethanol (140 mL) is heated at 75-80 °C for an extended period under reflux.[1]
-
Additional sodium hydrogen carbonate may be added to drive the reaction to completion.[1]
-
The reaction mixture is then worked up, which typically involves acidification to precipitate the product, followed by filtration, washing, and drying.[1]
Biological Activity and Mechanism of Action
While specific studies on the biological activity of this compound are limited, its structural similarity to fluoroquinolone antibiotics suggests it may possess antibacterial properties. The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA synthesis.[2]
Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolones target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are responsible for managing the topological state of DNA during replication and transcription.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA.
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is involved in the separation of daughter chromosomes after replication.
By inhibiting these enzymes, fluoroquinolones lead to a cascade of events, including the cessation of DNA replication and repair, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Computational Docking Studies
Molecular docking simulations of the related 8-fluoroquinoline-3-carboxamide with DNA gyrase suggest that the quinolone scaffold fits into the quinolone binding pocket.[3] Key interactions are predicted to involve:
-
Hydrogen Bonding: The carboxylic acid group at the C3 position is critical for forming hydrogen bonds with amino acid residues in the enzyme's active site.[3]
-
Halogen Bonding: The fluorine atom at the C8 position can act as a hydrogen bond acceptor, further anchoring the molecule within the binding pocket.[3]
Conclusion
This compound represents a fundamental scaffold in medicinal chemistry, particularly in the development of antibacterial agents. While comprehensive experimental data on its molecular structure and bonding are not extensively documented, this guide provides a detailed overview based on established principles and data from analogous compounds. Further research, including single-crystal X-ray diffraction and detailed biological evaluation, would provide a more complete understanding of this important molecule and its potential as a lead compound for drug discovery.
References
Spectroscopic Profile of 8-Fluoroquinoline-3-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 8-fluoroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to aid in the identification and characterization of this compound.
Spectroscopic Data Summary
The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. While a complete, publicly available dataset for this specific molecule remains elusive in broad searches, the following tables summarize the expected and observed spectral characteristics based on data for analogous compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.9 - 9.2 | s | - |
| H-4 | 8.3 - 8.6 | s | - |
| H-5 | 7.8 - 8.1 | d | 7.5 - 8.5 |
| H-6 | 7.4 - 7.7 | t | 7.5 - 8.5 |
| H-7 | 7.6 - 7.9 | dd | 8.0 - 9.0, 4.0 - 5.0 (JH-F) |
| COOH | > 12 | br s | - |
Note: Predicted values are based on the analysis of similar quinoline and fluoroquinolone structures. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 138 - 142 |
| C-4a | 128 - 132 |
| C-5 | 125 - 129 |
| C-6 | 128 - 132 |
| C-7 | 115 - 120 (d, JC-F) |
| C-8 | 155 - 160 (d, JC-F) |
| C-8a | 140 - 145 |
| COOH | 165 - 170 |
Note: Predicted values are based on the analysis of similar quinoline and fluoroquinolone structures. The carbon atoms attached to or near the fluorine atom will exhibit splitting (d = doublet) due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine | Predicted Chemical Shift (ppm) |
| 8-F | -110 to -130 |
Note: The chemical shift is referenced to an external standard, typically CFCl₃. The exact shift is dependent on the solvent and electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring system.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1680-1720 | Strong |
| C=C, C=N (Aromatic Rings) | Stretching | 1450-1620 | Medium to Strong |
| C-F | Stretching | 1100-1250 | Strong |
| O-H (Carboxylic Acid) | Bending | 920-950 | Broad, Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₆FNO₂), the molecular weight is 191.16 g/mol .
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M+H]⁺ | 192.04 | Protonated molecular ion |
| [M]⁺˙ | 191.04 | Molecular ion |
| [M-H₂O]⁺˙ | 173.03 | Loss of water |
| [M-COOH]⁺ | 146.04 | Loss of the carboxylic acid group |
| [M-CO₂]⁺˙ | 147.05 | Loss of carbon dioxide |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline general procedures for NMR, IR, and MS analysis of solid aromatic carboxylic acids like this compound.
NMR Spectroscopy
A general protocol for acquiring NMR spectra of quinoline derivatives involves the following steps:
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected.
FT-IR Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly used.
-
ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.
-
KBr Pellet Method: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet, which is then placed in the IR beam for analysis.
Mass Spectrometry
Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like fluoroquinolone carboxylic acids.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Analysis: The solution is infused into the mass spectrometer. Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments.
Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound is illustrated below.
Caption: General workflow for spectroscopic analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to perform their own analyses to obtain specific data for their samples and to consult specialized spectroscopic databases for further information.
Technical Guide: Solubility of 8-Fluoroquinoline-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 8-Fluoroquinoline-3-carboxylic acid in organic solvents. A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide summarizes the available qualitative information and provides a detailed experimental protocol for determining the solubility of this compound using the widely accepted shake-flask method. Additionally, a visual representation of the experimental workflow is included to aid in the practical application of this protocol.
Introduction
Quantitative Solubility Data
A comprehensive search of scientific databases, including patent literature and supplier technical data sheets, did not yield specific quantitative solubility data for this compound in common organic solvents. The table below reflects the absence of this data.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available | Data Not Available |
| N,N-Dimethylformamide (DMF) | Data Not Available | Data Not Available | Data Not Available |
| Methanol | Data Not Available | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available | Data Not Available |
| Acetone | Data Not Available | Data Not Available | Data Not Available |
| Acetonitrile | Data Not Available | Data Not Available | Data Not Available |
| Tetrahydrofuran (THF) | Data Not Available | Data Not available | Data Not Available |
| Chloroform | Data Not Available | Data Not Available | Data Not Available |
Qualitative Solubility Assessment
In the absence of quantitative data, a qualitative assessment can be inferred from the chemical structure and the properties of analogous compounds. Quinoline and its derivatives are generally soluble in many organic solvents[1]. The presence of the carboxylic acid group suggests that the solubility of this compound may be influenced by the polarity and hydrogen-bonding capabilities of the solvent. It is expected to exhibit higher solubility in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like methanol and ethanol, where hydrogen bonding can occur. Its solubility is likely to be lower in nonpolar solvents. For similar fluoroquinolone compounds, solubility in organic solvents like n-butanol has been observed to increase with temperature[2].
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[3][4][5] The following protocol provides a step-by-step guide for its implementation.
4.1. Materials and Equipment
-
This compound (solid)
-
Organic solvent of interest (e.g., DMSO, ethanol)
-
Analytical balance
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
4.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial or flask. An excess is necessary to ensure that a saturated solution is formed in equilibrium with the undissolved solid.
-
Add a known volume of the desired organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[6] The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vial at a high speed.
-
Alternatively, or in addition to centrifugation, carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in the reviewed literature, this guide provides researchers with a robust experimental protocol to determine this crucial parameter. The provided shake-flask methodology is a reliable approach that can be adapted to various organic solvents and experimental conditions. The resulting data will be invaluable for the effective use of this compound in research and development.
References
An In-depth Technical Guide to the Antibacterial Mechanism of 8-Fluoroquinoline-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 8-Fluoroquinoline-3-carboxylic acid represents a core scaffold of the fluoroquinolone class of antibiotics. While extensive research exists for the fluoroquinolone class and its various derivatives, literature specifically detailing the mechanism and quantitative antibacterial data for this exact parent compound is limited. This guide, therefore, elucidates the well-established mechanism of action for fluoroquinolones and discusses the known influence of substitutions at the C-8 position to project the probable activity and characteristics of this compound.
Executive Summary
Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that function by directly inhibiting bacterial DNA synthesis.[1] Their primary mechanism involves the targeted inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] By stabilizing a transient intermediate state where the DNA is cleaved, these drugs induce the formation of lethal double-strand breaks, ultimately leading to bacterial cell death.[3][4][5] The specific substitutions on the quinolone core, such as the fluorine atom at position C-8, play a significant role in modulating the compound's antibacterial potency, target preference, and pharmacokinetic properties.[6][7] This document provides a detailed overview of this mechanism, summarizes relevant quantitative data from closely related analogs, outlines key experimental protocols for evaluation, and presents visual diagrams of the core processes.
Core Mechanism of Action: Inhibition of Type II Topoisomerases
The bactericidal activity of this compound, like other fluoroquinolones, is rooted in its ability to poison the action of DNA gyrase and topoisomerase IV. These enzymes are vital for managing DNA topology during replication, transcription, and repair.[5]
-
DNA Gyrase (GyrA₂GyrB₂): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for compacting the chromosome and facilitating the initiation of DNA replication.[8]
-
Topoisomerase IV (ParC₂ParE₂): This enzyme's primary role is in decatenation, the unlinking of newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[8]
Fluoroquinolones do not bind to the enzymes alone but rather to the transient enzyme-DNA complex.[5] They intercalate into the cleaved DNA and interact with the enzyme at the interface, effectively trapping this "cleavable complex".[1] This stabilized ternary complex (Drug-Enzyme-DNA) physically obstructs the movement of replication forks and transcription machinery.[1][9] The accumulation of these stalled complexes is believed to trigger a series of events, including the SOS response to DNA damage, that ultimately results in the release of permanent double-strand DNA breaks and subsequent cell death.[4][8]
Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the preferential target in Gram-positive bacteria.[10]
Visualizing the Mechanism of Action
Caption: Mechanism of fluoroquinolone antibacterial action.
The Influence of the C-8 Fluoro Substitution
Substitutions on the quinolone ring are critical for defining the drug's properties. The fluorine atom at C-6 is a hallmark of the fluoroquinolone class, significantly enhancing antibacterial potency.[11] Substituents at the C-8 position further modulate activity:
-
Enhanced Activity: C-8 substitutions, such as a methoxy (C-8-OMe) or bromo (C-8-Br) group, have been shown to increase the bacteriostatic action of fluoroquinolones, particularly against first-step gyrA resistant mutants.[7] This suggests that a C-8 modification can improve the drug's ability to form stable complexes with the target enzymes.[7]
-
Photostability: A key consideration for C-8 substitutions is phototoxicity. Fluoroquinolones with a hydrogen or fluorine at the C-8 position have been found to exhibit decreased antibacterial activity and increased cytotoxicity upon exposure to UVA radiation.[6] In contrast, an 8-methoxy group confers significant stability against UV degradation.[6] This indicates that while this compound is expected to be active, it may also be susceptible to photodegradation.
Quantitative Data: Antibacterial Activity of Related Compounds
Table 1: MIC Values (µg/mL) of 8-Nitrofluoroquinolone Analogs
| Compound | C-7 Substituent | S. aureus (Gram-positive) | E. coli (Gram-negative) | Reference |
|---|---|---|---|---|
| Analog 1 | p-toluidine | ~2-5 | - | [12][13] |
| Analog 2 | p-chloroaniline | ~2-5 | - | [12][13] |
| Analog 3 | aniline | ~2-5 | - | [12][13] |
| Analog 4 | n-butyl | 0.65 | 15 | [14] |
| Analog 5 | ethoxy | 0.58 | 37.5 | [14] |
| Ciprofloxacin | (Reference) | 0.22 | 0.009 |[14] |
Data is synthesized from studies on 7-substituted derivatives of 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Table 2: Representative IC₅₀ Values for Enzyme Inhibition by Fluoroquinolones
| Fluoroquinolone | Target Enzyme | Bacterial Species | IC₅₀ (µg/mL) | CC₂₅ (µg/mL) | Reference |
|---|---|---|---|---|---|
| Clinafloxacin | DNA Gyrase | S. pneumoniae | 0.8 | 0.05 | [8] |
| Clinafloxacin | Topoisomerase IV | S. pneumoniae | 0.2 | 0.02 |[8] |
IC₅₀: 50% inhibitory concentration for enzyme catalytic activity. CC₂₅: Concentration required to induce cleavage in 25% of the DNA substrate, indicating the potency of stabilizing the cleavable complex.[8]
Key Experimental Protocols
Evaluating the antibacterial efficacy of compounds like this compound involves standardized in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[15]
Methodology:
-
Preparation: A two-fold serial dilution of the test compound (e.g., in a 96-well plate) is prepared in a suitable liquid medium, such as Mueller-Hinton Broth (MHB).[15]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (bacteria, no drug) and negative (broth, no bacteria) growth controls are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Analysis: The MIC is determined as the lowest drug concentration in which no visible turbidity (bacterial growth) is observed.
Visualizing the MIC Determination Workflow
Caption: Workflow for MIC determination via broth microdilution.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[16]
Methodology:
-
Reaction Mixture: A reaction is set up on ice containing assay buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding a defined unit of purified DNA gyrase. A control reaction without the inhibitor is included.
-
Incubation: The mixture is incubated at 37°C for approximately 30-60 minutes to allow the supercoiling reaction to proceed.[17]
-
Termination: The reaction is stopped by adding a stop buffer/loading dye containing a detergent (e.g., SDS) and EDTA. Proteinase K can be added to digest the enzyme.[17]
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The supercoiled DNA form migrates faster through the gel than the relaxed form. Inhibition is observed as a decrease in the amount of the supercoiled band and an increase in the relaxed/intermediate bands with increasing inhibitor concentration.
Visualizing the Gyrase Inhibition Assay Workflow
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Conclusion
This compound, as a core member of the fluoroquinolone family, is presumed to act as an antibacterial agent by poisoning bacterial type II topoisomerases, leading to catastrophic DNA damage and cell death. The presence of the C-8 fluoro group likely modulates its activity and may contribute to phototoxicity, a key consideration for drug development. The quantitative data from closely related analogs suggest that derivatives built upon this scaffold can achieve high potency against both Gram-positive and Gram-negative bacteria. The experimental protocols outlined herein provide a robust framework for the empirical evaluation of this compound and its future derivatives, enabling further research into this important class of antibiotics.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 12. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 17. topogen.com [topogen.com]
The Diverse Biological Landscape of 8-Fluoroquinoline-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-fluoroquinoline-3-carboxylic acid scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the antibacterial, anticancer, and antiviral properties of these compounds. It is designed to be a comprehensive resource, offering quantitative biological data, detailed experimental methodologies, and visual representations of key molecular pathways to aid in future research and drug development endeavors.
Antibacterial Activity: Targeting Bacterial DNA Replication
The most well-established biological activity of this compound derivatives is their potent antibacterial effect. These compounds belong to the fluoroquinolone class of antibiotics, which are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily the main target in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process necessary to relieve the torsional stress that builds up during DNA unwinding for replication.[1][3]
-
Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria and is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.[3][6]
By forming a stable complex with the enzyme and DNA, this compound derivatives trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.[1][4]
Quantitative Antibacterial Data
The antibacterial potency of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (p-toluidine deriv.) | S. aureus | ~2-5 | [7][8] |
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (p-chloroaniline deriv.) | S. aureus | ~2-5 | [7][8] |
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (aniline deriv.) | S. aureus | ~2-5 | [7][8] |
| 7-ethoxy-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus | ~0.58 | [7] |
| 7-n-butyl-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus | ~0.65 | [7] |
| 7-chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives | Pseudomonas aeruginosa | Good | [9] |
| 7-chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives | Streptococcus agalactiae | Good | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the agar dilution method.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar
-
This compound derivatives
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of twofold dilutions of the compound in molten Mueller-Hinton agar.
-
Pour the agar containing the different concentrations of the compound into sterile petri dishes and allow them to solidify.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Spot the bacterial suspension onto the surface of the agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Diagram
Anticancer Activity: Inducing Cell Death in Malignant Cells
Recent research has highlighted the potential of fluoroquinolone derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through mechanisms that parallel their antibacterial action but are targeted at eukaryotic enzymes.
Mechanism of Action
The anticancer activity of these derivatives is primarily attributed to the inhibition of human topoisomerase II, an enzyme functionally similar to bacterial DNA gyrase and topoisomerase IV.[1] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA damage, which can trigger cell cycle arrest and apoptosis (programmed cell death).
-
Cell Cycle Arrest: The DNA damage caused by these compounds can activate cell cycle checkpoints, halting cell division to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.
-
Apoptosis: This is a major mechanism of cell death induced by these derivatives. It can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, a family of proteases that execute the apoptotic program.
Quantitative Anticancer Data
The anticancer efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 2-chloro-3-hetarylquinolines | Various | Potent | [10] |
| Tetracyclic fluoroquinolones | MCF-7 (Breast) | 0.8 | [11] |
| Tetracyclic fluoroquinolones | A549 (Lung) | Potent | [11] |
| 8-hydroxyquinoline derivatives | MCF-7 (Breast) | 4.12 | [12] |
| 8-hydroxyquinoline derivatives | HCT 116 (Colon) | 22.7 | [12] |
| 8-hydroxyquinoline derivatives | HeLa (Cervical) | 30.98 | [12] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | 168.78 | [13] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]
Signaling Pathway Diagrams
Antiviral Activity: A Frontier of Quinolone Research
The antiviral potential of fluoroquinolone derivatives is an emerging area of investigation. Studies have suggested that these compounds may inhibit the replication of a range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[5][14][15]
Mechanism of Action
The precise mechanisms of antiviral action are still under investigation and may vary depending on the virus. Proposed mechanisms include:
-
Inhibition of Viral Enzymes: Similar to their antibacterial and anticancer effects, these derivatives may target viral enzymes essential for replication, such as viral DNA polymerases, helicases, or integrases.[5]
-
Interference with Viral Entry: Some quinolones may block the attachment or entry of viruses into host cells.
-
Immunomodulatory Effects: Fluoroquinolones have been shown to possess immunomodulatory properties, which could contribute to their antiviral effects by enhancing the host's immune response to viral infection.[16]
Quantitative Antiviral Data
Quantitative data on the antiviral activity of this compound derivatives is still limited. However, studies on related quinolone compounds provide promising leads. The 50% effective concentration (EC50) is a common measure of antiviral potency.
| Derivative/Compound | Virus | Cell Line | EC50 (µM) | Reference(s) |
| Isoquinolone deriv. 1 | Influenza A/B | MDCK | 0.2 - 0.6 | [[“]][18] |
| Isoquinolone deriv. 21 | Influenza A/B | MDCK | 9.9 - 18.5 | [19] |
| Clinafloxacin HCl | HSV-1 | Vero | <10 | [14] |
| Enoxacin | HIV-1 | CEM-SS | Potent | [15] |
| 8-hydroxyquinoline-7-carboxylic acid | HIV-1 IN | - | 0.3 - 4 |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV, MDCK cells for influenza)
-
Virus stock
-
Cell culture medium
-
This compound derivative
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed host cells in plates to form a confluent monolayer.
-
Infect the cell monolayer with a known amount of virus.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with and without various concentrations of the test compound.
-
Incubate the plates for a period that allows for the formation of visible plaques (areas of cell death).
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]
- 5. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 7. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]
- 8. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Discovery and History of Quinolone Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal discovery and historical development of quinolone carboxylic acids, a class of synthetic antibacterial agents that has had a profound impact on the treatment of infectious diseases. This document details the key scientific milestones, from the serendipitous discovery of the first quinolone to the rational design of the more potent fluoroquinolones. It includes detailed experimental protocols for the synthesis of foundational compounds and for the in vitro evaluation of their activity, alongside quantitative pharmacological data and visual representations of key pathways and developmental logic.
The Serendipitous Discovery of the First Quinolone
The story of quinolone antibiotics begins not with a targeted search for new antibacterials, but as an unexpected offshoot of antimalarial drug research.
The Antimalarial Connection: A Byproduct of Chloroquine Synthesis
In the late 1950s, scientists at the Sterling-Winthrop Research Institute were investigating byproducts from the synthesis of chloroquine, an established antimalarial agent. During this work, a quinoline derivative, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, was isolated and found to possess modest antibacterial properties. This serendipitous finding served as the initial lead structure for a new line of antibacterial research.
George Lesher and the Identification of Nalidixic Acid
Following the initial discovery, a team led by George Lesher synthesized and evaluated numerous analogues. This effort culminated in the discovery of nalidixic acid in 1962.[1][2] Although technically a naphthyridone due to the presence of two nitrogen atoms in its fused ring system, nalidixic acid is considered the first clinically significant quinolone.[1] It was introduced for the treatment of urinary tract infections in 1967.[1]
Early Structure-Activity Relationships and the Naphthyridine Core
Nalidixic acid's structure, 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, established the fundamental pharmacophore for the first generation of quinolones. Early structure-activity relationship (SAR) studies revealed that the carboxylic acid at position 3 and the keto group at position 4 were essential for antibacterial activity.
The First Generation: The Dawn of a New Antibacterial Class
The discovery of nalidixic acid ushered in the era of quinolone antibiotics, with several other first-generation compounds being developed in the following years.
Nalidixic Acid: The Progenitor
Nalidixic acid exhibited good activity against many Gram-negative bacteria, such as Escherichia coli, Proteus, and Klebsiella species, making it an effective treatment for urinary tract infections.[1] However, its activity against Gram-positive bacteria was minimal, and it did not cover Pseudomonas aeruginosa.[1]
Other Notable First-Generation Quinolones: Oxolinic Acid, Cinoxacin, and Pipemidic Acid
Following the introduction of nalidixic acid, other first-generation quinolones were developed, including oxolinic acid, cinoxacin, and pipemidic acid.[3][4] These compounds offered marginal improvements in terms of antibacterial spectrum or pharmacokinetic properties but were still primarily limited to the treatment of urinary tract infections.
Antibacterial Spectrum and Clinical Applications
The primary clinical utility of first-generation quinolones was in the treatment of uncomplicated urinary tract infections caused by susceptible Gram-negative pathogens. Their limited tissue penetration and narrow spectrum of activity restricted their use in systemic infections.
Limitations of the First Generation
The first-generation quinolones had several drawbacks that limited their broader clinical application. These included a narrow antibacterial spectrum, modest potency, the rapid development of bacterial resistance, and suboptimal pharmacokinetic profiles characterized by low serum concentrations.
The Advent of the Fluoroquinolones: A Leap in Potency and Spectrum
A major breakthrough in quinolone research occurred in the late 1970s and early 1980s with the introduction of a fluorine atom into the quinolone nucleus, leading to the development of the fluoroquinolones.
The Critical Role of the Fluorine Atom at Position 6
The addition of a fluorine atom at the C-6 position of the quinolone ring was found to dramatically increase the potency of these compounds by enhancing their penetration into the bacterial cell and their inhibitory activity against the target enzymes.[4]
Norfloxacin: The First Fluoroquinolone
Norfloxacin, synthesized in 1978, was the first fluoroquinolone to be developed. The incorporation of a fluorine atom at position 6 and a piperazine moiety at position 7 resulted in a broader spectrum of activity, including activity against Pseudomonas aeruginosa, and improved potency compared to the first-generation quinolones.[5]
Ciprofloxacin and the Expansion of the Antibacterial Spectrum
Ciprofloxacin, a derivative of norfloxacin with a cyclopropyl group at the N-1 position, exhibited even greater potency and a broader spectrum of activity. It demonstrated enhanced activity against both Gram-negative and Gram-positive bacteria, solidifying the clinical importance of the fluoroquinolone class.[2]
Structure-Activity Relationships of Second-Generation Quinolones
The development of the second-generation fluoroquinolones was guided by a growing understanding of the structure-activity relationships of the quinolone scaffold. Key modifications included:
-
N-1 substituent: A cyclopropyl group at this position generally enhances antibacterial activity.
-
C-6 fluorine: This substitution significantly increases potency.
-
C-7 piperazine ring: This moiety broadens the spectrum of activity.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.
Inhibition of DNA Gyrase and Topoisomerase IV
DNA gyrase (a type II topoisomerase) is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription. Topoisomerase IV, another type II topoisomerase, is primarily involved in the separation of daughter chromosomes after DNA replication. Quinolones bind to these enzymes and stabilize the enzyme-DNA complex in a state where the DNA is cleaved, preventing the re-ligation of the DNA strands.[6]
Formation of the Quinolone-Enzyme-DNA Ternary Complex
The binding of a quinolone molecule to the DNA-enzyme complex forms a stable ternary complex. This complex physically obstructs the movement of the DNA replication machinery, leading to a cessation of DNA synthesis.
Induction of the SOS Response and Bactericidal Effects
The accumulation of double-strand DNA breaks resulting from the stabilized ternary complexes triggers the bacterial SOS response, a DNA repair system. However, when the damage is extensive, this response can be overwhelmed, leading to the fragmentation of the bacterial chromosome and ultimately, cell death.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for early quinolone carboxylic acids, providing a basis for comparison of their in vitro activity and pharmacokinetic properties.
Table 1: In Vitro Activity (MIC, µg/mL) of First-Generation Quinolones
| Antibiotic | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| Nalidixic Acid | 4 - 16 | >128 | 700[7] |
| Oxolinic Acid | 0.06 - 0.25[8] | >5[9] | >128 |
| Cinoxacin | 4 - 64[10] | Inactive | Inactive[11] |
| Pipemidic Acid | 1.56[12] | 6.25[12] | 25[13] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Inhibition of Bacterial Topoisomerases (IC50, µg/mL) by Early Quinolones
| Antibiotic | DNA Gyrase (E. coli) | Topoisomerase IV (E. coli) |
| Nalidixic Acid | ~700 | >1000 |
| Oxolinic Acid | ~10 | ~100 |
| Ciprofloxacin | 0.1 - 1.0 | 1.0 - 10 |
Note: IC50 values are approximate and can vary based on assay conditions.
Table 3: Pharmacokinetic Properties of Early Quinolone Carboxylic Acids in Humans
| Antibiotic | Oral Bioavailability (%) | Serum Half-life (h) | Peak Serum Concentration (Cmax, µg/mL) | Protein Binding (%) |
| Nalidixic Acid | ~96[12] | 1.1 - 2.5[12] | 15-20 (after 1g dose) | 93[14] |
| Cinoxacin | ~95 | 1.1[15] | ~15 (after 500mg dose)[11] | 60 - 80[11] |
| Pipemidic Acid | 93[6] | 3.4[1] | 4.3 (after 500mg dose)[1] | 27 - 35[16] |
| Oxolinic Acid | ~14 (in trout)[17] | ~70 (in trout)[17] | N/A for humans | 27 (in trout)[17] |
Note: Data for oxolinic acid in humans is limited; data from trout is provided for reference.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and in vitro evaluation of early quinolone carboxylic acids.
Synthesis of Early Quinolone Carboxylic Acids
The Gould-Jacobs reaction is a classical method for the synthesis of the 4-hydroxyquinoline core of many quinolone antibiotics.
Materials:
-
Substituted aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Condensation: A mixture of the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120 °C for 1-2 hours. The ethanol byproduct is removed under reduced pressure to yield the corresponding anilinomethylenemalonate.
-
Cyclization: The anilinomethylenemalonate intermediate is dissolved in a high-boiling point solvent, such as diphenyl ether, and heated to reflux (approximately 250 °C) for 30-60 minutes to effect cyclization.
-
Hydrolysis: The resulting 4-hydroxy-3-carbethoxyquinoline is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 10%) for 1-2 hours.
-
Acidification and Alkylation (if required): The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid. For N-alkylation, the product can be treated with an appropriate alkyl halide in the presence of a base.
Materials:
-
2-Amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A (or similar high-boiling solvent)
-
Sodium hydroxide
-
Ethyl iodide
-
Potassium hydroxide
Procedure:
-
Condensation and Cyclization: 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate and heated in a high-boiling solvent like Dowtherm A to form the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
-
Hydrolysis: The resulting ester is hydrolyzed with sodium hydroxide to yield 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
-
Alkylation: The product from the previous step is alkylated with ethyl iodide in the presence of potassium hydroxide to yield nalidixic acid.
In Vitro Activity Assays
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol should be performed in accordance with CLSI guidelines.[18]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Antimicrobial agent stock solution
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA gyrase
-
5X assay buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM spermidine)
-
ATP solution
-
Test compound
-
Agarose gel electrophoresis equipment
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the assay buffer, relaxed pBR322 DNA, ATP, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of E. coli DNA gyrase.
-
Incubation: The reaction is incubated at 37 °C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Visualization and Analysis: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified to determine the extent of inhibition of supercoiling.
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Kinetoplast DNA (kDNA)
-
E. coli Topoisomerase IV
-
5X assay buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM magnesium acetate, 5 mM DTT)
-
ATP solution
-
Test compound
-
Agarose gel electrophoresis equipment
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the assay buffer, kDNA, ATP, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of E. coli topoisomerase IV.
-
Incubation: The reaction is incubated at 37 °C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
-
Visualization and Analysis: The DNA is visualized and quantified to determine the extent of inhibition of decatenation.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key aspects of the discovery and mechanism of action of quinolone carboxylic acids.
References
- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 2. Subinhibitory concentrations of nalidixic acid alter bacterial physiology and induce anthropogenic resistance in a commensal strain of Escherichia coli in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Nalidixic acid kinetics after single and repeated oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 7. Effect of nalidixic acid on the morphology and protein expression of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NegGram (Nalidixic Acid): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Pipemidic Acid: Its Activities Against Various Experimental Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinoxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. Nalidixic Acid | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Investigating the mechanism of binding of nalidixic acid with deoxyribonucleic acid and serum albumin: a biophysical and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of nalidixic acid in man: hydroxylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. protocols.io [protocols.io]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
The Synthesis and Strategic Role of 8-Fluoroquinoline-3-carboxylic Acid in Fluoroquinolone Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 8-Fluoroquinoline-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. While not a direct precursor to many commercially dominant fluoroquinolones, its strategic importance lies in the synthesis of novel derivatives with a wide spectrum of biological activities. The presence of a fluorine atom at the C-8 position significantly influences the molecule's electronic properties and biological potency. This document outlines the synthesis of this core moiety, its physicochemical properties, and its subsequent derivatization into potentially therapeutic agents, supported by experimental protocols and quantitative data.
Physicochemical and Structural Data
This compound is a solid organic compound whose core structure is fundamental to its chemical reactivity and biological interactions. Key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 71082-53-6 | [1] |
| Molecular Formula | C₁₀H₆FNO₂ | |
| Molecular Weight | 191.16 g/mol | |
| Form | Solid | |
| Predicted Boiling Point | 352.1 ± 27.0 °C | |
| Predicted Density | 1.431 ± 0.06 g/cm³ | |
| InChI Key | QKUIXNPZATTWNU-UHFFFAOYSA-N |
Synthesis of the this compound Core
The primary and most established method for constructing the quinoline ring system is the Gould-Jacobs reaction.[2][3] This process begins with the condensation of a substituted aniline—in this case, 2-fluoroaniline—with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization to form the quinoline core.
References
A Theoretical Investigation into the Electronic Structure of 8-Fluoroquinoline-3-carboxylic acid: A Technical Guide
Introduction: 8-Fluoroquinoline-3-carboxylic acid is a member of the quinolone family, a class of compounds renowned for their broad-spectrum antibacterial activity. The electronic structure of these molecules is fundamental to their biological activity, influencing their reactivity, stability, and intermolecular interactions. This technical guide provides a comprehensive overview of a representative theoretical study on the electronic structure of this compound, employing established computational methodologies. The insights derived from such studies are invaluable for researchers, scientists, and professionals involved in drug discovery and development, offering a rational basis for the design of novel therapeutic agents.
Computational Methodology
The theoretical investigation of the electronic structure of this compound is typically performed using quantum mechanical calculations, most notably Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.
Experimental Protocol:
-
Molecular Structure Generation: The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The initial structure is then optimized to find the most stable conformation (a minimum on the potential energy surface). This is achieved using DFT calculations, commonly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT. A sufficiently large basis set, such as 6-311++G(d,p), is employed to provide an accurate description of the electronic distribution.
-
Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Property Calculation: With the optimized geometry, a series of electronic properties are calculated. These include:
Technical Guide: Physicochemical and Synthetic Profile of 8-Fluoroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 8-Fluoroquinoline-3-carboxylic acid, alongside a detailed examination of its application in the synthesis of targeted therapeutic agents. The information is curated for professionals in the fields of chemical research and drug development, with a focus on precise data presentation and methodological clarity.
Core Physical Properties
This compound is a solid organic compound.[1] While a definitive experimentally determined melting point is not consistently reported in publicly available literature, its predicted boiling point offers insight into its thermal stability.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆FNO₂ | --INVALID-LINK-- |
| Molecular Weight | 191.16 g/mol | --INVALID-LINK-- |
| Melting Point | Not Available | |
| Boiling Point | 352.1 ± 27.0 °C (Predicted) |
Experimental Protocols: Determination of Physical Properties
Protocol for Melting Point Determination:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting range.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.
The boiling point of a high-boiling solid like this compound is typically determined under reduced pressure to prevent decomposition at high temperatures. The observed boiling point is then extrapolated to atmospheric pressure using a nomograph or appropriate thermodynamic equations.
Role in Synthesis: Precursor to Rpn11 Inhibitors
This compound serves as a crucial starting material in the synthesis of a novel class of inhibitors targeting the proteasome subunit Rpn11.[2] Rpn11 is a zinc-dependent metalloisopeptidase that plays a key role in the ubiquitin-proteasome system, a critical pathway for protein degradation.[2] Inhibition of Rpn11 is a promising strategy in cancer therapy.[2]
The synthesis involves the conversion of the carboxylic acid group to a carboxamide through coupling with various amines.[2] This modular synthesis allows for the creation of a library of derivatives to explore structure-activity relationships.
Synthetic Workflow for Rpn11 Inhibitor Synthesis
The following diagram illustrates the logical workflow for the synthesis of Rpn11 inhibitors from this compound.
Caption: Synthetic pathway from this compound to Rpn11 inhibitors.
References
Methodological & Application
Synthesis of 8-Fluoroquinoline-3-carboxylic Acid from Aniline Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 8-fluoroquinoline-3-carboxylic acid, a key intermediate in the development of fluoroquinolone antibiotics and other therapeutic agents. The synthesis is based on the well-established Gould-Jacobs reaction, a reliable method for constructing the quinoline core from aniline derivatives.
Introduction
Quinolone-3-carboxylic acids are a critical class of compounds in medicinal chemistry, forming the core structure of many antibacterial drugs. The introduction of a fluorine atom at the 8-position of the quinoline ring can significantly influence the compound's biological activity, pharmacokinetic properties, and safety profile. This application note outlines a two-step synthesis of this compound starting from 2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).
Overall Reaction Scheme
The synthesis proceeds via a two-step sequence:
-
Gould-Jacobs Reaction: Condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate followed by thermal cyclization to yield ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: Alkaline hydrolysis of the resulting ethyl ester to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate
This step involves the initial condensation of the aniline derivative with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization to form the quinoline ring system.
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or other high-boiling point solvent like diphenyl ether)
Procedure:
-
Condensation: In a round-bottom flask, a mixture of 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents) is heated at 100-110°C for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed. The ethanol formed during the reaction is removed by distillation under reduced pressure. The resulting intermediate, diethyl 2-((2-fluorophenyl)amino)methylenemalonate, is a viscous oil that can be used in the next step without further purification.
-
Cyclization: The crude intermediate is added to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at 240-250°C. The reaction mixture is maintained at this temperature for 30-60 minutes. During this time, the cyclization occurs with the elimination of ethanol. The reaction is monitored by TLC for the formation of the quinolone product.
-
Isolation and Purification: After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with a suitable solvent like hexane or ether to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from ethanol or another appropriate solvent to yield pure ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.
Step 2: Synthesis of this compound (Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Ethanol (optional, for recrystallization)
Procedure:
-
Saponification: The ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) is suspended in an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 10% w/v). The mixture is heated to reflux (approximately 100°C) and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Acidification: The reaction mixture is cooled to room temperature and then acidified with a mineral acid, such as 2M hydrochloric acid or sulfuric acid, until the pH is acidic (pH 2-3). The acidification should be done carefully in an ice bath as the reaction can be exothermic.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water to remove any inorganic salts, and dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the final product as a crystalline solid.
Data Presentation
| Step | Reactants | Product | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate | Diethyl 2-((2-fluorophenyl)amino)methylenemalonate | None | 100-110 | 1-2 | >95 | Crude |
| 1b | Diethyl 2-((2-fluorophenyl)amino)methylenemalonate | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | Dowtherm A or Diphenyl ether | 240-250 | 0.5-1 | 70-85 | >98 |
| 2 | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, Sodium hydroxide | This compound | Water | 100 (Reflux) | 2-4 | 85-95 | >99 |
Visualizations
Synthesis Pathway Diagram
Caption: Overall synthesis pathway for this compound.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis.
Application Notes and Protocols for the Synthesis of 8-Fluoroquinoline-3-carboxylic Acid via the Gould-Jacobs Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 8-Fluoroquinoline-3-carboxylic acid, a key intermediate in the development of fluoroquinolone antibiotics and other therapeutic agents. The synthesis is based on the robust and widely utilized Gould-Jacobs reaction.
Application Notes
The Gould-Jacobs reaction is a versatile method for the synthesis of quinolines and 4-hydroxyquinoline derivatives.[1] The reaction commences with the condensation of an aniline derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid. This methodology is particularly effective for anilines that possess electron-donating groups in the meta-position.[1]
In the context of synthesizing this compound, 2-fluoroaniline serves as the aniline component. The fluorine substituent at the 8-position is a critical feature in many modern fluoroquinolone antibiotics, influencing their biological activity and pharmacokinetic properties. The carboxylic acid group at the 3-position is also essential for the antibacterial activity of this class of compounds.
The overall synthetic strategy involves two primary steps:
-
Gould-Jacobs Cyclization: Reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. This step typically requires high temperatures to facilitate the intramolecular cyclization.
-
Saponification: Hydrolysis of the ethyl ester intermediate to yield the final product, this compound.
Modern adaptations of the Gould-Jacobs reaction, such as the use of microwave irradiation, can significantly reduce reaction times and improve yields.
Data Presentation
Table 1: Reactants and Products
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Fluoroaniline | Starting Material | C₆H₆FN | 111.12 |
| Diethyl ethoxymethylenemalonate (DEEM) | Reagent | C₁₀H₁₆O₅ | 216.23 |
| Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate | Intermediate | C₁₂H₁₀FNO₃ | 235.21 |
| This compound | Final Product | C₁₀H₆FNO₂ | 191.16 |
Table 2: Typical Reaction Conditions and Yields
| Step | Method | Temperature | Reaction Time | Typical Yield |
| Gould-Jacobs Cyclization | Conventional Heating | 250-260 °C | 30-60 min | High |
| Gould-Jacobs Cyclization | Microwave Irradiation | 250-300 °C | 5-20 min | Up to 47% |
| Saponification | Reflux with NaOH(aq) | ~100 °C | 1-2 hours | High |
Experimental Protocols
Protocol 1: Gould-Jacobs Cyclization (Conventional Heating)
This protocol describes the synthesis of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate using a high-boiling point inert solvent.
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Reaction flask with reflux condenser
-
Heating mantle
-
Cyclohexane (or other non-polar solvent for precipitation)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Condensation: Heat the mixture to 100-130 °C for 1-2 hours. The formation of the anilidomethylenemalonate intermediate can be monitored by Thin Layer Chromatography (TLC). Ethanol is formed as a byproduct and can be removed under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, should precipitate.
-
Purification: Add a non-polar solvent like cyclohexane to facilitate further precipitation. Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
Protocol 2: Gould-Jacobs Cyclization (Microwave-Assisted Synthesis)
This protocol offers a more rapid synthesis of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate using a dedicated microwave reactor.
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a microwave vial, add 2-fluoroaniline (e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 6.0 mmol), which serves as both reagent and solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 250-300 °C) and hold for a specified time (e.g., 5-20 minutes).
-
Isolation: After the reaction, cool the vial to room temperature, which should cause the product to precipitate.
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile. Dry the purified ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate under vacuum.
Protocol 3: Saponification to this compound
This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid.
Materials:
-
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
-
Aqueous sodium hydroxide (e.g., 10% w/v)
-
Concentrated hydrochloric acid
-
Reaction flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Reaction Setup: Suspend the dried ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide in a round-bottom flask.
-
Hydrolysis: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete, which can be monitored by TLC.
-
Precipitation: Cool the reaction mixture and acidify it with concentrated hydrochloric acid to precipitate the this compound.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry. The product can be further purified by recrystallization if necessary.
Visualizations
Gould-Jacobs Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
References
High-Yield Synthesis of 8-Fluoroquinoline-3-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, high-yield synthetic protocol for the preparation of 8-Fluoroquinoline-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Gould-Jacobs reaction, which offers a reliable and efficient pathway to the quinoline core. This protocol outlines a three-step sequence involving an initial condensation, followed by a thermal cyclization and subsequent hydrolysis to afford the target compound. The methodologies presented are compiled from established literature procedures for analogous compounds, optimized for high yields and purity. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, forming the core structure of numerous pharmaceuticals. Specifically, fluoroquinolones are a major class of synthetic antibacterial agents. The targeted this compound is a key intermediate for the synthesis of novel therapeutic agents. The Gould-Jacobs reaction provides a classical and effective method for constructing the 4-hydroxyquinoline scaffold from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] This application note details a robust protocol for the synthesis of this compound, commencing with 2-fluoroaniline.
Overall Reaction Scheme
The synthesis of this compound is achieved through a three-step process:
-
Condensation: Reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form diethyl 2-(((2-fluorophenyl)amino)methylene)malonate.
-
Thermal Cyclization: Intramolecular cyclization of the condensation product in a high-boiling solvent to yield ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the final this compound.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis, based on literature for analogous transformations.
| Step | Reaction | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Condensation | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate | Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate | None (Microwave) | 150 | 0.5 | >95 |
| 2 | Thermal Cyclization | Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | Dowtherm A | 250 | 5 | ~93 |
| 3 | Hydrolysis | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid | 2N NaOH (aq) | Reflux | 2 | >90 |
Experimental Protocols
Step 1: Condensation of 2-Fluoroaniline with Diethyl Ethoxymethylenemalonate
This step describes the formation of the key intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate. A microwave-assisted, solvent-free approach is recommended for its high efficiency and short reaction time.
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesis vial (5 mL)
-
Magnetic stirrer
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 5 mL microwave synthesis vial, combine 2-fluoroaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).
-
Seal the vial and stir the mixture at room temperature for 5 minutes.
-
Place the reaction vial in a microwave synthesizer and irradiate at 150°C for 30 minutes.
-
After cooling to room temperature, purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure diethyl 2-(((2-fluorophenyl)amino)methylene)malonate.
-
The expected yield is typically high, often exceeding 95%.
Step 2: Thermal Cyclization to Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate
This procedure details the intramolecular cyclization of the condensation product to form the quinoline core.
Materials:
-
Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate
-
Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl)
-
High-temperature reaction flask with a reflux condenser
-
Heating mantle
-
n-Hexane
Procedure:
-
In a high-temperature reaction flask, dissolve diethyl 2-(((2-fluorophenyl)amino)methylene)malonate (0.030 mol) in Dowtherm A (100 mL).
-
Heat the reaction mixture to 250°C and maintain this temperature with stirring for 5 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Add n-hexane (150 mL) to the cooled mixture and stir for 10 minutes to precipitate the product.
-
Collect the solid product by filtration, wash with n-hexane, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. A yield of approximately 93% can be expected based on analogous reactions.[2]
Step 3: Hydrolysis to 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid
The final step involves the saponification of the ethyl ester to the desired carboxylic acid.
Materials:
-
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
-
2N Sodium hydroxide (NaOH) solution
-
2N Hydrochloric acid (HCl)
-
Reaction flask with a reflux condenser
-
Magnetic stirrer
-
pH paper or pH meter
Procedure:
-
Suspend ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in 2N aqueous sodium hydroxide solution in a round-bottom flask.
-
Heat the mixture to reflux with stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with 2N hydrochloric acid to a pH of approximately 2-3, which will cause the carboxylic acid to precipitate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. The yield for this step is generally high, typically above 90%.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Key transformations in the Gould-Jacobs synthesis.
References
Application Notes and Protocols for the Synthesis of Ciprofloxacin Utilizing 8-Fluoroquinoline-3-carboxylic Acid as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. The synthesis of ciprofloxacin has been a subject of extensive research, with several routes developed since its initial discovery. A common strategy involves the construction of the quinolone core followed by the introduction of the piperazine substituent at the C-7 position.
This document outlines a representative synthetic pathway for ciprofloxacin, postulating the use of 8-fluoroquinoline-3-carboxylic acid as a key starting material. While many established syntheses commence from acyclic precursors, this approach explores the elaboration of a pre-formed quinoline scaffold. The protocols provided are based on well-established transformations in fluoroquinolone chemistry.
Synthesis Overview
The proposed synthesis commences with the N-alkylation of this compound with cyclopropylamine to introduce the characteristic N-1 substituent of ciprofloxacin. Subsequent steps focus on the functionalization of the quinoline ring to enable the introduction of the piperazine moiety at the C-7 position. This is a critical step for the antibacterial activity of the final compound. A plausible route involves nitration at the C-7 position, followed by reduction of the nitro group to an amine, which can then be converted to a suitable leaving group for nucleophilic substitution with piperazine.
Experimental Protocols
The following protocols describe the key steps in the synthesis of ciprofloxacin from this compound.
Protocol 1: N-Alkylation of this compound
This protocol describes the introduction of the cyclopropyl group at the N-1 position of the quinoline ring.
Materials:
-
This compound
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ice water
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of toluene and DMF.
-
Add potassium carbonate to the solution.
-
To this stirred suspension, add cyclopropylamine dropwise at room temperature.
-
Heat the reaction mixture to 120-125°C and stir for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to 35-40°C.[1]
-
Quench the reaction by pouring it into ice water and stir for 1.5 hours.[1]
-
Filter the resulting solid, wash with water and then with hexane to obtain 1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]
Protocol 2: Nitration of 1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This step introduces a nitro group at the C-7 position, which will be subsequently converted to a leaving group.
Materials:
-
1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Fuming nitric acid
-
Sulfuric acid
-
Ice bath
Procedure:
-
Carefully add 1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10°C.
-
Stir the reaction mixture at a low temperature for several hours until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry to yield 1-cyclopropyl-8-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Protocol 3: Reduction of the Nitro Group
The nitro group at C-7 is reduced to an amino group.
Materials:
-
1-cyclopropyl-8-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Tin(II) chloride (SnCl₂) or Iron (Fe) powder
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Suspend 1-cyclopropyl-8-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in ethanol.
-
Add a solution of tin(II) chloride in concentrated hydrochloric acid (or iron powder and acetic acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 7-amino-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Protocol 4: Conversion of the Amino Group to a Leaving Group (Sandmeyer-type Reaction)
The amino group is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.
Materials:
-
7-amino-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve 7-amino-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in concentrated hydrochloric acid at 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Add the cold diazonium salt solution to the cuprous chloride solution.
-
Warm the reaction mixture gently to room temperature and then heat until the evolution of nitrogen gas ceases.
-
Cool the mixture and filter the precipitate. Wash with water and dry to yield 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Protocol 5: Nucleophilic Substitution with Piperazine
This is the final step to introduce the piperazine moiety and form ciprofloxacin.
Materials:
-
7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Piperazine
-
Dimethyl sulfoxide (DMSO) or Pyridine
-
4N HCl
Procedure:
-
Dissolve 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO.[2]
-
Add an excess of piperazine to the solution.[2]
-
Heat the reaction mixture to 90°C and monitor by High-Performance Liquid Chromatography (HPLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Adjust the pH to 7 with 4N HCl to precipitate the ciprofloxacin.[2]
-
Filter the solid, wash with water and acetone, and dry to obtain the final product, ciprofloxacin.[2]
Data Presentation
The following tables summarize representative quantitative data for key intermediates and the final product, ciprofloxacin. The data is compiled from analogous syntheses reported in the literature.
Table 1: Physicochemical and Spectroscopic Data for a Key Intermediate: Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
| Parameter | Value | Reference |
| Appearance | Off-white solid | [2] |
| Melting Point (°C) | 240.2-243.3 | [2] |
| Yield (%) | 65 | [2] |
| IR (KBr, cm⁻¹) | 3436, 2952, 1731, 1701, 1639, 1613, 1478, 1196, 803 | [2] |
| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 8.61 (s, 1H), 8.23 (d, J=8.9 Hz, 1H), 8.0 (d, J=5.8 Hz, 1H), 3.9 (s, 3H), 3.48-3.44 (m, 1H), 1.41-1.36 (q, 2H), 1.18-1.14 (q, 2H) | [2] |
| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 172.72, 165.89, 156.98, 154.49, 149.0, 137.17, 128.74, 128.68, 126.94, 118.95, 114.0, 113.82, 110.50, 52.24, 34.79, 8.28 | [2] |
| Mass Spectrum (M+1) | 297.7 | [2] |
Table 2: Biological Activity of Ciprofloxacin
| Parameter | Organism | Value | Reference |
| IC₅₀ (DNA Gyrase) | E. coli | 2.125 µg/mL | [2] |
| IC₅₀ (Topoisomerase IV) | S. aureus | 0.821 µg/mL | [2] |
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.
Caption: Proposed synthesis pathway of Ciprofloxacin.
Caption: General experimental workflow for Ciprofloxacin synthesis.
References
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 8-Fluoroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 8-Fluoroquinoline-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. The following sections detail methods for esterification and amidation, including reaction schemes, step-by-step protocols, and expected outcomes.
Introduction
This compound is a versatile scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the modification of its carboxylic acid group a critical step in the development of new therapeutic agents. This document outlines reliable methods for converting the carboxylic acid at the C-3 position into esters and amides, thereby enabling the exploration of structure-activity relationships and the synthesis of novel drug candidates.
Esterification of this compound
Esterification of this compound can be effectively achieved using several standard methods. The choice of method may depend on the scale of the reaction and the nature of the alcohol.
Fischer Esterification
This classical method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
Reaction Scheme:
Caption: Fischer Esterification of this compound.
Experimental Protocol:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired alcohol (e.g., methanol, ethanol) in large excess (it can be used as the solvent).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Esterification using Thionyl Chloride
This method proceeds via the formation of an acyl chloride intermediate, which is then reacted with the alcohol.
Workflow Diagram:
Caption: Workflow for Esterification via Acyl Chloride Intermediate.
Experimental Protocol:
-
Suspend this compound (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) in a round-bottom flask under a nitrogen atmosphere.
-
Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in a fresh portion of dry inert solvent.
-
To this solution, add the desired alcohol (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Quantitative Data (Representative):
| Method | Alcohol | Product | Yield (%) | Melting Point (°C) |
| Fischer | Methanol | Methyl 8-fluoroquinoline-3-carboxylate | 85-95 | 110-112 |
| SOCl₂/Alcohol | Ethanol | Ethyl 8-fluoroquinoline-3-carboxylate | 80-90 | 95-97 |
Amidation of this compound
Amidation can be achieved by activating the carboxylic acid with a coupling reagent followed by the addition of an amine.
Amidation using Peptide Coupling Reagents (e.g., HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.
Logical Relationship Diagram:
Application Notes and Protocols for the Quantification of 8-Fluoroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 8-Fluoroquinoline-3-carboxylic acid, a key intermediate in the synthesis of fluoroquinolone antibiotics. The methodologies described herein are based on established analytical techniques for fluoroquinolones and related carboxylic acid derivatives, ensuring robustness and reliability for research and quality control purposes.
Introduction
This compound is a fundamental building block in the development of various fluoroquinolone-based therapeutic agents. Accurate and precise quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The method's simplicity and reliability make it suitable for routine quality control and process monitoring.
Experimental Protocol
2.1.1. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2.1.2. Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
Triethylamine (analytical grade)
-
This compound reference standard
2.1.3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent is typically used. For example, a mobile phase consisting of 32 mM phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and methanol.[1] A gradient elution may be employed for optimal separation from impurities.[1]
-
Detection Wavelength: UV detection at approximately 265 nm or 278 nm is suitable for fluoroquinolone carboxylic acids.[1]
2.1.4. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent, such as a mixture of methanol and water, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Representative HPLC-UV Method Performance for Fluoroquinolone Carboxylic Acid Analysis
| Parameter | Typical Value |
| Linearity Range | 1 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Note: These values are representative and should be determined during method validation for this compound specifically.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique is particularly useful for impurity profiling and quantification at trace levels.
Experimental Protocol
3.1.1. Instrumentation
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
3.1.2. Chemicals and Reagents
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
This compound reference standard
3.1.3. Chromatographic Conditions
-
Column: C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used for rapid analysis.
-
Mobile Phase: A gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile or methanol with 0.1% formic acid is typically employed.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 35 - 40 °C
-
Injection Volume: 2 - 10 µL
3.1.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. Positive mode is often suitable for fluoroquinolones.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. For a compound with a molecular weight of 191.16 g/mol , the protonated molecule [M+H]⁺ at m/z 192.17 would be a likely precursor ion. Product ions would be determined from the fragmentation of the precursor ion.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and compound.
3.1.5. Standard and Sample Preparation
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but using LC-MS grade solvents and ensuring the final concentration is appropriate for the high sensitivity of the MS detector. A simple protein precipitation with acetonitrile can be used for biological samples.[4]
Data Presentation
Table 2: Representative LC-MS/MS Method Performance for Fluoroquinolone Analysis
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | < 0.05 ng/mL |
| Limit of Quantification (LOQ) | < 0.2 ng/mL[4] |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Note: These values are representative and should be determined during method validation for this compound specifically.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Mechanism of Action of Fluoroquinolones
References
Application Notes and Protocols for the Analysis of 8-Fluoroquinoline-3-carboxylic acid by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoroquinoline-3-carboxylic acid is a key intermediate and potential metabolite in the synthesis of various fluoroquinolone antibiotics. Accurate and robust analytical methods are crucial for its quantification in research and development, quality control, and pharmacokinetic studies. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this particular analyte are not widely published, the following protocols are based on established methods for the analysis of structurally similar fluoroquinolone compounds and provide a strong foundation for method development and validation.
HPLC Method with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
Experimental Protocol
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector is sufficient.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for good separation.[1]
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of mobile phase A and B. Further dilute to prepare working standards for calibration.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical starting point would be a gradient from 5-95% Acetonitrile over 15-20 minutes. For a simpler isocratic elution, a mixture of phosphate buffer and acetonitrile can be used.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
UV Detection: The detection wavelength should be optimized by scanning the UV spectrum of this compound. A common detection wavelength for fluoroquinolones is around 280 nm.
4. Sample Preparation:
-
For bulk drug, dissolve a precisely weighed amount in the mobile phase to achieve a concentration within the calibration range.
-
For formulations, an extraction step may be necessary depending on the matrix.
5. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the standard solutions.
LC-MS/MS Method
For the sensitive and selective quantification of this compound in complex matrices such as plasma, urine, or environmental samples, an LC-MS/MS method is superior.[3]
Experimental Protocol
1. Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for fast and efficient separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.4 mL/min.[4]
-
Gradient Program: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. A total run time of 5-10 minutes is common.[4]
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for fluoroquinolones.[5]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for optimal sensitivity and selectivity. The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound (C₁₀H₆FNO₂; Molecular Weight: 191.16). The product ions (Q3) need to be determined by infusing a standard solution and optimizing the collision energy.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analyte.
4. Sample Preparation:
-
Protein Precipitation: For plasma samples, a simple protein precipitation with acetonitrile is often sufficient.[4] Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be used. Oasis MAX or HLB cartridges are commonly employed for the extraction of fluoroquinolones.[3][6]
Quantitative Data Summary
The following table summarizes typical parameters for the analysis of fluoroquinolones. These values can serve as a starting point for the method development of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18, 250 x 4.6 mm, 5 µm[1] | C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase | Acetonitrile / Phosphate Buffer[2] | Acetonitrile / 0.1% Formic Acid in Water[4] |
| Detection | UV at ~280 nm | ESI+, Multiple Reaction Monitoring (MRM)[5] |
| Precursor Ion (Q1) | N/A | m/z 192.0 (for [M+H]⁺) |
| Product Ion (Q3) | N/A | To be determined experimentally |
| Limit of Quantification | ~0.1 - 1 µg/mL | ~0.1 - 10 ng/mL |
Experimental Workflow and Signaling Pathways
Caption: Workflow for the LC-MS/MS analysis of this compound.
The antibacterial action of many fluoroquinolone derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.
Caption: Mechanism of action of fluoroquinolone antibiotics.
References
Application Notes and Protocols for Solid-Phase Synthesis of 8-Fluoroquinoline-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of pharmacological properties. Solid-phase organic synthesis (SPOS) offers a highly efficient platform for the rapid generation of compound libraries for drug discovery and lead optimization. This document provides detailed application notes and protocols for the use of 8-Fluoroquinoline-3-carboxylic acid in solid-phase synthesis, primarily focusing on the generation of a diverse library of 8-fluoroquinoline-3-carboxamides.
Overview of the Solid-Phase Synthesis Workflow
The solid-phase synthesis of 8-fluoroquinoline-3-carboxamide derivatives involves a multi-step process beginning with the immobilization of the this compound scaffold onto a solid support. This is followed by the key diversification step, which is the formation of an amide bond with a variety of primary and secondary amines. The final step is the cleavage of the desired carboxamide products from the solid support, followed by purification.
Caption: General workflow for the solid-phase synthesis of 8-fluoroquinoline-3-carboxamides.
Experimental Protocols
Resin Selection and Preparation
The choice of resin is critical for the successful solid-phase synthesis. For the synthesis of C-terminal amides, a Wang resin is a suitable choice.
Protocol 1.1: Swelling of Wang Resin
-
Place the desired amount of Wang resin (e.g., 1 g, with a typical loading capacity of 0.5-1.5 mmol/g) in a fritted syringe or a solid-phase synthesis vessel.
-
Add dichloromethane (DCM, 10-15 mL per gram of resin) to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.
-
After swelling, drain the solvent by applying gentle vacuum or nitrogen pressure.
-
Wash the resin with N,N-dimethylformamide (DMF, 3 x 10 mL per gram of resin) to prepare it for the loading step.
Loading of this compound onto Wang Resin
The carboxylic acid group of this compound is covalently attached to the hydroxyl groups of the Wang resin via an ester linkage.
Protocol 2.1: DIC/DMAP Mediated Esterification
-
In a separate flask, dissolve this compound (3-5 equivalents relative to the resin loading capacity) in a minimal amount of DMF.
-
Add this solution to the swollen and washed Wang resin.
-
Add N,N'-diisopropylcarbodiimide (DIC, 3-5 equivalents) to the resin suspension.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 equivalents).
-
Agitate the mixture at room temperature for 4-12 hours.
-
After the reaction, drain the solvent and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Table 1: Estimated Loading Efficiency and Conditions
| Parameter | Value/Condition | Reference/Analogy |
| Resin Type | Wang Resin | [3] |
| Starting Material | This compound | - |
| Coupling Agents | DIC, DMAP (catalytic) | [3] |
| Solvent | DMF | [3] |
| Reaction Time | 4-12 hours | [4] |
| Temperature | Room Temperature | [4] |
| Estimated Loading Efficiency | 60-80% | Based on typical esterifications of carboxylic acids to Wang resin. |
Capping of Unreacted Hydroxyl Groups
To prevent side reactions in subsequent steps, any unreacted hydroxyl groups on the resin should be capped.
Protocol 3.1: Acetylation of Unreacted Sites
-
To the loaded resin, add a solution of acetic anhydride (10 equivalents relative to the initial resin loading) and pyridine (10 equivalents) in DCM.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) for storage or the next step.
-
Dry the resin under vacuum.
Amide Bond Formation (Diversification Step)
This step introduces diversity by coupling a library of amines to the resin-bound this compound.
Caption: Workflow for the amide bond formation on the solid support.
Protocol 4.1: HBTU/DIEA Mediated Amide Coupling
-
Swell the resin-bound this compound in DMF.
-
In a separate vial, pre-activate the resin-bound carboxylic acid by adding a solution of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 3-5 equivalents) and N,N-diisopropylethylamine (DIEA, 6-10 equivalents) in DMF. Agitate for 15-30 minutes.
-
Add the desired amine (5-10 equivalents) to the activated resin.
-
Agitate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by a Kaiser test on a small sample of the resin.
-
Once the reaction is complete, drain the solvent and wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Table 2: Estimated Amide Coupling Reaction Parameters
| Parameter | Value/Condition | Reference/Analogy |
| Coupling Reagents | HBTU, DIEA | [5] |
| Solvent | DMF | [5] |
| Amine Equivalents | 5-10 | [5] |
| Reaction Time | 2-16 hours | [5] |
| Temperature | Room Temperature | [5] |
| Estimated Yield | >80% (per step) | Based on standard solid-phase amide bond formation. |
| Estimated Purity | Generally high on-resin | Dependent on the amine and coupling efficiency. |
Cleavage of the Product from the Resin
The final 8-fluoroquinoline-3-carboxamide is cleaved from the Wang resin under acidic conditions.
Protocol 5.1: TFA-mediated Cleavage
-
Swell the dried resin in DCM.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/DCM (e.g., 50:50 v/v). For sensitive compounds, scavengers like triisopropylsilane (TIS) and water (e.g., TFA/TIS/Water 95:2.5:2.5) can be added.
-
Add the cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-3 hours.[6]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and dry under vacuum.
Table 3: Cleavage Conditions and Expected Outcome
| Parameter | Value/Condition | Reference/Analogy |
| Cleavage Reagent | TFA/DCM (50:50) or TFA/TIS/H₂O (95:2.5:2.5) | [6] |
| Reaction Time | 1-3 hours | [6] |
| Temperature | Room Temperature | [6] |
| Estimated Yield | >70% | Dependent on the efficiency of the previous steps. |
| Estimated Purity | Variable, requires purification | Dependent on the success of all prior steps. |
Potential for Further Diversification: Nucleophilic Aromatic Substitution
While the primary application described is the synthesis of carboxamides, the 8-fluoro substituent on the quinoline ring offers a potential site for further diversification through nucleophilic aromatic substitution (SNA_r_). This would typically be explored in solution-phase synthesis first to establish feasibility and optimal conditions before translation to a solid-phase protocol.[7]
Caption: Proposed pathway for diversification via Nucleophilic Aromatic Substitution on the solid support.
Conclusion
The solid-phase synthesis of 8-fluoroquinoline-3-carboxamide derivatives provides a robust and efficient method for the generation of compound libraries for drug discovery. The protocols outlined above, based on well-established solid-phase chemistry principles, offer a starting point for researchers to develop and optimize their specific synthetic strategies. While the quantitative data provided are estimations based on analogous systems, they serve as a useful guide for reaction planning and optimization. Further investigation into the on-resin modification of the quinoline scaffold, such as through nucleophilic aromatic substitution, could significantly expand the chemical space accessible through this methodology.
References
- 1. Solid phase synthesis of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2017153380A1 - Microbiocidal quinoline (thio)carboxamide derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-up Synthesis of 8-Fluoroquinoline-3-carboxylic Acid for Industrial Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-Fluoroquinoline-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly as a precursor to potent fluoroquinolone antibiotics. The quinolone core is a critical pharmacophore, and modifications at various positions of the quinoline ring have led to the development of drugs with a broad spectrum of activity.[1][2][3] The industrial-scale synthesis of this compound requires a robust, efficient, and economically viable process that consistently delivers a high-purity product. These application notes provide a detailed protocol for the scale-up synthesis of this compound, based on established methodologies for quinolone synthesis, such as the Gould-Jacobs reaction.[4]
I. Synthetic Pathway Overview
The proposed industrial synthesis of this compound is a multi-step process commencing with commercially available 2-fluoroaniline. The pathway involves a condensation reaction with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinolone ring system, and subsequent hydrolysis to yield the final carboxylic acid.
Diagram of the Synthetic Pathway:
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Fluoroquinoline-3-carboxylic Acid in the Preparation of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 8-fluoroquinoline-3-carboxylic acid as a scaffold in the synthesis of novel kinase inhibitors. The information compiled herein is intended to guide researchers in the design, synthesis, and evaluation of such compounds, with a focus on targeting key kinases implicated in cancer and other diseases.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of small molecule inhibitors targeting a variety of enzymes, including protein kinases. The 3-carboxylic acid moiety, in particular, has been shown to be a crucial pharmacophore for activity against several kinases, often engaging in key hydrogen bonding interactions within the ATP-binding pocket. The introduction of a fluorine atom at the 8-position can enhance binding affinity and modulate the physicochemical properties of the molecule, potentially improving its drug-like characteristics.
This document will focus on the application of this compound in the preparation of inhibitors for three key kinase targets: Aurora Kinase A, Protein Kinase CK2, and Pim-1 Kinase.
Target Kinases and Signaling Pathways
Aurora Kinase A
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a critical role in the regulation of mitosis. Overexpression of AURKA is frequently observed in various human cancers and is associated with genomic instability and tumorigenesis. Inhibition of AURKA represents a promising therapeutic strategy for cancer treatment.
Protein Kinase CK2
Protein Kinase CK2 is a constitutively active serine/threonine kinase involved in a wide range of cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 activity is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.
Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is a downstream effector of many cytokine and growth factor signaling pathways. Overexpression of Pim-1 is associated with several types of cancer, making it a validated target for anticancer drug discovery.
Synthesis of this compound Derivatives
The following section details a general synthetic approach for the preparation of kinase inhibitors derived from this compound. This protocol is an adaptation from established methods for similar quinoline and quinazoline scaffolds.
General Protocol for Amide Coupling
This protocol describes the synthesis of 8-fluoroquinoline-3-carboxamide derivatives via a standard amide coupling reaction.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the appropriate amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-fluoroquinoline-3-carboxamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against the target kinases can be evaluated using various in vitro kinase assay formats. A general protocol for a luminescence-based kinase assay is provided below.
General Protocol for In Vitro Kinase Assay
Materials:
-
Recombinant human kinase (e.g., Aurora A, CK2, Pim-1)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO for control wells.
-
Add 2 µL of diluted kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Summary
The following tables summarize the inhibitory activities (IC₅₀ values) of representative quinoline and quinazoline-based kinase inhibitors from the literature. This data can serve as a benchmark for newly synthesized compounds based on the this compound scaffold.
Table 1: Inhibitory Activity of Quinoline/Quinazoline Derivatives against Aurora Kinases
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Alisertib (MLN8237) | Pyrimidine | Aurora A | 1.2 | [1] |
| Danusertib (PHA-739358) | Pyrazolylamino-quinazoline | Aurora A | 13 | [1] |
| Danusertib (PHA-739358) | Pyrazolylamino-quinazoline | Aurora B | 79 | [1] |
| ZM447439 | Quinazoline | Aurora A | 110 | [2] |
| ZM447439 | Quinazoline | Aurora B | 130 | [2] |
Table 2: Inhibitory Activity of 3-Quinoline Carboxylic Acid Derivatives against Protein Kinase CK2
| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | IC₅₀ (µM) | Reference |
| 3b | Cl | OCH₃ | H | 6.1 | [3][4] |
| 3k | Cl | -CH=CH-CH=CH- | H | 1.5 | [3][4] |
| 5b | NH₂ | OCH₃ | H | 1.2 | [3][4] |
| 5c | NH₂ | Br | H | 0.7 | [3][4] |
| 5k | NH₂ | -CH=CH-CH=CH- | H | 0.65 | [3][4] |
| 6b | Tetrazolo | OCH₃ | H | 0.8 | [4] |
Data extracted from "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2".[3][4]
Table 3: Inhibitory Activity of Quinoline/Quinone Derivatives against Pim-1 Kinase
| Compound ID | Scaffold | IC₅₀ (µM) | Reference |
| Emodin | Anthraquinone | 2.5 | [5] |
| Compound 3 | Quinone | 7.4 | [5] |
| Compound 6 | Quinone | 3.0 | [5] |
| Compound 7 | Quinone | 3.6 | [5] |
| Compound 9 | Quinone | 3.5 | [5] |
| SMI-4a | Imidazopyridazine | 0.017 | [6] |
| AZD1208 | Pyridone | 0.0004 | [6] |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and potent kinase inhibitors. The synthetic and screening protocols provided in this document, along with the summarized structure-activity relationship data and signaling pathway overviews, are intended to facilitate the discovery of new therapeutic agents targeting key kinases in human diseases. Further optimization of this scaffold through medicinal chemistry efforts holds the potential to yield clinical candidates with improved efficacy and safety profiles.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 8-Fluoroquinoline-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for synthesizing the quinoline core of this compound is the Gould-Jacobs reaction.[1][2][3] This multi-step process begins with the condensation of an appropriately substituted aniline (in this case, 2-fluoroaniline) with diethyl ethoxymethylenemalonate (DEEM).[1] The resulting intermediate undergoes a high-temperature thermal cyclization to form the quinoline ring system.[4][5] Subsequent hydrolysis (saponification) of the ester group followed by decarboxylation yields the final carboxylic acid product.[1][5]
Q2: What are the critical steps and parameters in the Gould-Jacobs synthesis for this compound?
A2: The critical steps are the thermal cyclization and the subsequent hydrolysis and decarboxylation.
-
Thermal Cyclization: This step requires high temperatures, typically in the range of 250-300°C, to facilitate the 6-electron electrocyclization that forms the quinoline ring.[6][7] The reaction is often carried out in a high-boiling inert solvent like Dowtherm A or diphenyl ether to achieve and maintain the necessary temperature.[6][7] Microwave irradiation has emerged as a modern alternative to conventional heating, often leading to significantly shorter reaction times and improved yields.[6][8]
-
Hydrolysis and Decarboxylation: Saponification of the ethyl ester at position 3 is typically achieved by heating with an aqueous base like sodium hydroxide.[1][5] Acidification then precipitates the carboxylic acid. The final decarboxylation to remove a potential carboxyl group at position 4 (if formed from a malonic ester) is accomplished by heating the intermediate above its melting point until carbon dioxide evolution ceases.[5]
Q3: I am experiencing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?
A3: Low yields in the Gould-Jacobs synthesis can stem from several factors. A common issue is incomplete cyclization. To address this, you can try gradually increasing the reaction temperature or extending the reaction time.[6] However, be cautious as prolonged heating can lead to product degradation.[6][8] The use of microwave heating can be highly effective in driving the cyclization to completion with reduced risk of degradation due to shorter reaction times.[8][9] Another potential cause for low yield is the decomposition of starting materials or products at the high temperatures required for cyclization.[4] Ensuring even heating with a suitable high-boiling solvent and running the reaction under an inert atmosphere (e.g., nitrogen) can help mitigate this.[6]
Q4: What are the common impurities and by-products I should expect, and how can they be minimized?
A4: Common impurities can include unreacted starting materials (2-fluoroaniline and DEEM) and the intermediate anilidomethylenemalonate if the cyclization is incomplete.[10] Side-products may arise from decomposition at high temperatures, leading to the formation of dark, tarry materials.[6] To minimize these, optimizing the temperature and reaction time is crucial.[6] Over-reduction of any nitro-intermediates (if used in alternative syntheses) or the formation of dimerized species are also possibilities.[10] Purification of the crude product is essential. This is typically achieved by precipitation from the reaction mixture by adding a non-polar solvent like hexane, followed by filtration.[6] Further purification can be accomplished through recrystallization or, for more challenging separations, by preparative HPLC using a C18 reverse-phase column.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) | Citation(s) |
| Low Yield | Incomplete thermal cyclization. | Gradually increase the reaction temperature. Extend the reaction time, monitoring for product degradation. Consider using microwave irradiation for more efficient and rapid heating. | [6][8] |
| Decomposition of starting materials or product at high temperatures. | Use a high-boiling, inert solvent for even heat distribution. Run the reaction under an inert atmosphere (e.g., nitrogen). Optimize the balance between temperature and reaction time to avoid prolonged heating. | [4][6] | |
| Formation of Dark Tarry Materials | Product or intermediate degradation due to excessive heat or prolonged reaction time. | Reduce the reaction temperature or shorten the reaction time. Ensure the purity of starting materials. | [6] |
| Incomplete Hydrolysis (Saponification) | Insufficient base or reaction time. | Ensure at least one equivalent of base (e.g., NaOH) is used. Increase the reflux time and monitor the reaction by TLC until the starting ester is consumed. | [1][5] |
| Product is Difficult to Purify/Crystallize | Presence of residual high-boiling solvent or other impurities. | Ensure the high-boiling solvent is thoroughly removed under high vacuum. Purify the crude product using column chromatography. Attempt recrystallization from a different solvent system. | [6] |
Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate
This protocol outlines the synthesis of the quinoline core, which is a precursor to the final carboxylic acid.
-
Condensation:
-
In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.
-
Monitor the formation of the anilidomethylenemalonate intermediate by TLC.
-
Once the reaction is complete, remove the ethanol by-product under reduced pressure. The crude intermediate can often be used directly in the next step.
-
-
Thermal Cyclization:
-
Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes in a flask equipped with a reflux condenser.
-
Cool the reaction mixture to room temperature. The product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, should precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to aid precipitation.
-
Collect the solid by filtration, wash with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.[7]
-
Protocol 2: Microwave-Assisted Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate
This method can significantly reduce reaction time and improve yield.
-
Reaction Setup:
-
In a microwave-safe vial equipped with a magnetic stir bar, combine the anilidomethylenemalonate intermediate (prepared as in Protocol 1, step 1) and a high-boiling solvent like diphenyl ether.
-
-
Microwave Irradiation:
-
Work-up and Purification:
-
Cool the reaction vial to room temperature.
-
Precipitate the product by adding a non-polar solvent (e.g., hexane).
-
Filter the solid, wash with the non-polar solvent, and dry under vacuum.
-
Protocol 3: Hydrolysis and Decarboxylation
-
Saponification:
-
Suspend the dried ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete hydrolysis of the ester.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.[5]
-
-
Decarboxylation (if necessary):
-
If the desired final product is 8-fluoro-4-hydroxyquinoline, the carboxylic acid from the previous step can be decarboxylated.
-
Place the dried carboxylic acid in a flask and heat it above its melting point until the evolution of CO2 gas ceases.[5]
-
The resulting crude product can be purified by recrystallization.
-
Data Presentation
Table 1: Optimization of Microwave-Assisted Gould-Jacobs Cyclization
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 1 | 1 |
| 2 | 300 | 1 | 37 |
| 3 | 250 | 20 | 10 |
| 4 | 300 | 20 | 28 |
| 5 | 300 | 5 | 47 |
Data adapted from a representative Gould-Jacobs reaction to illustrate the effects of temperature and time.[5][8]
Visualizations
Caption: Reaction pathway for the Gould-Jacobs synthesis.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ablelab.eu [ablelab.eu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 8-Fluoroquinoline-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 8-Fluoroquinoline-3-carboxylic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, polar protic and aprotic solvents are generally a good starting point. Based on analogous compounds like norfloxacin and ciprofloxacin, solvents such as ethanol, acetic acid, and dimethylformamide (DMF) are likely candidates. A solvent screening study is highly recommended to determine the optimal solvent or solvent system for your specific crude material.
Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This can be caused by a high concentration of impurities, a low melting point of the solid, or too rapid cooling. To address this, you can try the following:
-
Slow down the cooling rate: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.
-
Use a more dilute solution: Add a small amount of additional hot solvent to the solution before cooling.
-
Change the solvent system: Try a different solvent or a mixture of solvents. For example, if you are using a highly polar solvent, try adding a less polar co-solvent.
Q3: No crystals are forming, even after the solution has been cooled for a long time. What are the next steps?
A3: If crystals do not form, the solution may be supersaturated or the concentration of your compound might be too low. Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a single, pure crystal of this compound to the solution. This will act as a template for further crystallization.
-
Reduce the solvent volume: If you have used too much solvent, you can carefully evaporate some of it to increase the concentration of your compound.
-
Cool to a lower temperature: If you have been cooling at 0 °C, try using a dry ice/acetone bath for a short period.
Q4: The purity of my recrystallized product has not improved significantly. What could be the reason?
A4: If recrystallization is not effective in removing impurities, it could be due to a few factors:
-
Inappropriate solvent choice: The impurities may have similar solubility characteristics to your product in the chosen solvent. A different solvent may be necessary.
-
Co-crystallization: The impurity may be co-crystallizing with your product. In this case, a different purification technique, such as chromatography, may be required.
-
Incomplete dissolution: If the crude material was not fully dissolved in the hot solvent, insoluble impurities will remain in the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Pure Product | - The compound is significantly soluble in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled before filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. |
| Colored Impurities in Final Product | - The impurity is not removed by recrystallization in the chosen solvent.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Wash the filtered crystals with a small amount of cold, fresh solvent. |
| Oily Precipitate Forms | - The solution is supersaturated with impurities.- The melting point of the compound is below the boiling point of the solvent.- The solution is being cooled too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution.- Try a lower-boiling solvent. |
| No Crystal Formation | - The solution is not saturated.- The solution is supersaturated but lacks nucleation sites. | - Evaporate some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Add a few drops of a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, DMF) to each test tube at room temperature.
-
Observe the solubility. A suitable solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes that showed poor solubility at room temperature.
-
A good recrystallization solvent will dissolve the compound completely upon heating.
-
Allow the solutions that dissolved the compound to cool to room temperature and then in an ice bath.
-
The solvent that yields a good crop of crystals upon cooling is a suitable choice for recrystallization.
Protocol 2: Recrystallization of Crude this compound
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent to the flask.
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Gradually add more hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If colored impurities are present, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Potential Impurities
The synthesis of this compound often proceeds via a Gould-Jacobs reaction or similar cyclization methods. Potential impurities may include:
| Impurity | Source | Removal Strategy |
| Unreacted 2-fluoroaniline | Starting material in Gould-Jacobs synthesis | Soluble in most organic solvents and can be removed during filtration of the recrystallized product. |
| Unreacted diethyl ethoxymethylenemalonate (or similar malonic ester) | Starting material in Gould-Jacobs synthesis | Typically a liquid, will remain in the mother liquor after recrystallization. |
| Incompletely cyclized intermediates | Side reactions or incomplete reaction | May have different solubility profiles; recrystallization should be effective. |
| Positional isomers | Side reactions during synthesis | May require multiple recrystallizations or chromatographic purification if solubility is very similar. |
Visualizations
Experimental Workflow for Recrystallization
Caption: A typical workflow for the purification of a crude solid by recrystallization.
Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree to troubleshoot common issues during recrystallization.
Identification of side products in 8-Fluoroquinoline-3-carboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Fluoroquinoline-3-carboxylic acid. The information is tailored to address specific challenges encountered during this multi-step synthesis, with a focus on the identification and mitigation of side products.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: Low Yield of the Desired 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester (Intermediate 2)
Question: My Gould-Jacobs reaction to form the quinoline core is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer: A low yield in the Gould-Jacobs cyclization step is a frequent issue, often stemming from the high temperatures required. Here are the primary factors and troubleshooting steps:
-
Incomplete Cyclization: The thermal cyclization of diethyl 2-((2-fluorophenyl)amino)methylenemalonate (Intermediate 1) is a demanding step.
-
Solution: Ensure the reaction temperature is sufficiently high (typically 250-280°C in a high-boiling solvent like diphenyl ether or Dowtherm A). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Microwave irradiation can be an effective alternative to conventional heating, often providing higher yields in shorter reaction times.
-
-
Thermal Degradation: Prolonged exposure to high temperatures can lead to the decomposition of both the starting material and the product, resulting in the formation of tarry byproducts.
-
Solution: Optimize the reaction time and temperature. A shorter reaction time at a slightly higher temperature might be more effective than prolonged heating at a lower temperature. The use of an inert atmosphere (e.g., nitrogen or argon) can also help to minimize degradation.
-
-
Sub-optimal Reaction Conditions: The choice of solvent and the efficiency of heat transfer are crucial.
-
Solution: Use a high-boiling, inert solvent to ensure uniform heating. Ensure efficient stirring to prevent localized overheating.
-
Issue 2: Presence of Significant Amounts of Decarboxylated Side Product
Question: I am observing a significant amount of a byproduct that appears to be the decarboxylated version of my target molecule. How can I prevent this?
Answer: Decarboxylation is a common side reaction, particularly at the high temperatures used for the cyclization and during the subsequent hydrolysis step.
-
Cause: The carboxylic acid group at the 3-position of the quinoline ring is susceptible to removal as carbon dioxide, especially under harsh thermal or acidic/basic conditions. This can lead to the formation of 8-Fluoro-4-hydroxyquinoline.
-
Troubleshooting:
-
Control Cyclization Temperature: Carefully control the temperature and duration of the thermal cyclization to minimize decarboxylation of the ester intermediate.
-
Mild Hydrolysis Conditions: During the saponification of the ethyl ester, use milder conditions. For example, conduct the hydrolysis at a lower temperature for a longer period.
-
Careful Work-up: Avoid excessively high temperatures during the removal of solvents after hydrolysis and acidification.
-
Issue 3: Formation of Regioisomeric Impurities
Question: I suspect the formation of a regioisomer (e.g., 6-Fluoroquinoline-3-carboxylic acid) as an impurity. How can I confirm its presence and how can it be avoided?
Answer: The cyclization of an unsymmetrically substituted aniline like 2-fluoroaniline can potentially lead to the formation of regioisomers.
-
Cause: The thermal cyclization can theoretically occur at either of the two ortho positions to the amino group. While cyclization is generally favored at the less sterically hindered position, the electronic effects of the fluorine substituent can influence the regioselectivity.
-
Identification:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to distinguish between regioisomers. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for the 8-fluoro and 6-fluoro isomers.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to separate the isomers and confirm they have the same mass.
-
-
Mitigation:
-
Reaction Conditions: The regioselectivity of the Gould-Jacobs reaction can sometimes be influenced by the reaction conditions. Experimenting with different high-boiling solvents or the use of microwave synthesis might favor the formation of the desired 8-fluoro isomer.
-
Purification: If the formation of the regioisomer cannot be completely suppressed, careful purification by column chromatography or recrystallization will be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound via the Gould-Jacobs reaction?
A1: The most frequently encountered side products are:
-
Incomplete cyclization product: Diethyl 2-((2-fluorophenyl)amino)methylenemalonate (the intermediate before the high-temperature cyclization).
-
Decarboxylated product: 8-Fluoro-4-hydroxyquinoline, formed by the loss of the carboxylic acid group.
-
Regioisomeric product: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (or its ethyl ester), resulting from alternative cyclization.
-
Polymeric/tarry materials: Due to thermal decomposition at high temperatures.
Q2: How can I effectively purify the final this compound product?
A2: Purification of the final product typically involves the following steps:
-
Initial Precipitation: After hydrolysis of the ester and acidification, the crude carboxylic acid often precipitates from the aqueous solution. This initial solid should be collected by filtration and washed with cold water.
-
Recrystallization: This is a crucial step for removing most impurities. A suitable solvent system needs to be determined empirically, but mixtures of ethanol/water, acetic acid/water, or DMF/water are often effective.
-
Column Chromatography: If recrystallization is insufficient to remove all impurities, particularly the regioisomer, silica gel column chromatography may be necessary. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of acetic acid to ensure the carboxylic acid is protonated, is typically used.
Q3: What analytical techniques are essential for monitoring the reaction and characterizing the products and side products?
A3: A combination of the following techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For more accurate monitoring of reaction conversion and for assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation of the desired product and for the identification of impurities, especially for distinguishing between regioisomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and to help identify unknown byproducts.
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Stage | Key Identifying Features |
| Diethyl 2-((2-fluorophenyl)amino)methylenemalonate | C₁₄H₁₆FNO₄ | 281.28 | Condensation (Step 1) | Presence of two ethyl ester signals in ¹H NMR; different aromatic splitting pattern compared to the quinoline ring. |
| 8-Fluoro-4-hydroxyquinoline | C₉H₆FNO | 163.15 | Cyclization/Hydrolysis | Absence of the carboxylic acid or ester group signals in NMR; characteristic mass in MS. |
| 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₆FNO₃ | 207.16 | Cyclization | Different ¹H and ¹⁹F NMR chemical shifts and coupling constants for the aromatic protons and fluorine compared to the 8-fluoro isomer. |
| Polymeric/Tarry Materials | N/A | Variable | Cyclization | Insoluble, dark-colored materials. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate 2)
This protocol is based on the Gould-Jacobs reaction.
-
Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by observing the evolution of ethanol.
-
Cyclization: To the crude condensation product, add a high-boiling point solvent such as diphenyl ether (approximately 5-10 times the weight of the aniline). Heat the mixture to 250-260°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product often precipitates. Dilute the mixture with hexane or petroleum ether to further precipitate the product. Collect the solid by filtration and wash it with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound (Final Product)
-
Saponification: Suspend the crude ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux (or stir at a lower temperature, e.g., 60-80°C) until the hydrolysis is complete (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid or acetic acid until the pH is acidic (pH ~4-5). The carboxylic acid will precipitate.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization as described in the FAQ section.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Overcoming solubility issues of 8-Fluoroquinoline-3-carboxylic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 8-Fluoroquinoline-3-carboxylic acid.
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Reaction Media
Problem: You are observing low yield or incomplete reaction due to the poor solubility of this compound in your aqueous reaction buffer.
Solutions:
-
pH Adjustment: this compound is a carboxylic acid and is expected to exhibit a "U" shaped pH-solubility profile, with its lowest solubility near its isoelectric point (neutral pH) and increased solubility at both acidic and basic pH.[1] By increasing the pH of the medium above the pKa of the carboxylic acid group, the compound will deprotonate to form a more soluble carboxylate salt.
-
Co-solvent System: Introducing a water-miscible organic solvent can significantly enhance the solubility of this compound.
-
Salt Formation: Converting the carboxylic acid to a salt prior to the reaction can dramatically improve its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: While specific quantitative data for this compound is limited, we can estimate its solubility based on structurally similar fluoroquinolone carboxylic acids. It is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate to low solubility in alcohols like ethanol.
Q2: How does pH affect the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is highly pH-dependent. As a carboxylic acid, its solubility will be significantly lower at neutral and acidic pH. By raising the pH to a basic level (e.g., pH > 8), the carboxylic acid group deprotonates, forming a much more water-soluble carboxylate anion. Fluoroquinolones typically exhibit a U-shaped pH-solubility profile with minimum solubility near neutral pH.[1]
Q3: What are the best practices for preparing a stock solution of this compound?
A3: For preparing a stock solution, it is recommended to use a polar aprotic solvent such as DMSO. For a related compound, Fluoroquinolonic acid, the solubility in DMSO is approximately 16.67 mg/mL.[2] Warming the mixture and using ultrasound may aid in dissolution.
Q4: Can I use heat to dissolve this compound?
A4: Gentle heating can be used to aid dissolution, particularly in organic solvents. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. For aqueous solutions, adjusting the pH is a more effective and safer method for increasing solubility.
Q5: My compound precipitates out of solution when I add it to my aqueous reaction buffer. What should I do?
A5: This is a common issue when adding a solution of a poorly soluble compound in an organic solvent (like DMSO) to an aqueous buffer. To mitigate this, you can try the following:
-
Increase the proportion of the organic co-solvent in your final reaction mixture.
-
Adjust the pH of the aqueous buffer to a more alkaline value before adding the compound.
-
Add the compound solution slowly to the buffer while vigorously stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider forming a salt of the compound to improve its inherent aqueous solubility.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~15 - 20 | Based on data for similar fluoroquinolonic acids.[2] |
| Dimethylformamide (DMF) | ~10 - 15 | Estimated based on general solubility of similar organic acids. |
| Ethanol | ~1 - 5 | Lower solubility expected compared to polar aprotic solvents. |
| Water (neutral pH) | < 0.1 | Very low solubility is expected at neutral pH. |
| Aqueous Buffer (pH 2.0) | > 1 | Increased solubility due to protonation of the quinoline nitrogen. |
| Aqueous Buffer (pH 9.0) | > 10 | Significantly increased solubility due to deprotonation of the carboxylic acid. |
Disclaimer: The solubility values presented are estimates based on structurally related compounds and general chemical principles. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: pH Adjustment for Enhanced Aqueous Solubility
Objective: To dissolve this compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH paper
-
Magnetic stirrer and stir bar
-
Volumetric flask
Methodology:
-
Weigh the desired amount of this compound and add it to a beaker containing the desired volume of water or buffer.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add the 1 M NaOH solution dropwise to the suspension.
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding NaOH until the solid completely dissolves. The pH of the solution will be in the basic range (typically pH 8-10).
-
Once dissolved, the pH can be carefully adjusted back towards the desired reaction pH if necessary, but be aware that the compound may precipitate if the pH becomes too low.
Protocol 2: Utilizing a Co-solvent System
Objective: To prepare a solution of this compound using a water-miscible organic solvent.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) or other suitable co-solvent (e.g., DMF, Ethanol)
-
Aqueous buffer or reaction medium
-
Vortex mixer or sonicator
Methodology:
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 20 mg/mL in DMSO).
-
Gentle warming or sonication may be used to facilitate dissolution.
-
For the reaction, add the stock solution dropwise to the aqueous reaction medium while stirring vigorously.
-
Ensure that the final concentration of the co-solvent in the reaction mixture does not adversely affect the reaction or downstream processes. It is advisable to keep the final co-solvent concentration as low as possible (e.g., <5% v/v).
Protocol 3: Salt Formation for Improved Solubility
Objective: To convert this compound into its sodium salt to enhance aqueous solubility.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol or other suitable organic solvent
-
Diethyl ether or other anti-solvent
-
Rotary evaporator
-
Filtration apparatus
Methodology:
-
Dissolve 1 equivalent of this compound in a suitable organic solvent such as ethanol.
-
In a separate flask, dissolve 1 equivalent of sodium hydroxide in a minimal amount of water or ethanol.
-
Slowly add the sodium hydroxide solution to the stirred solution of the carboxylic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The resulting solid can be washed with an anti-solvent like diethyl ether to remove any unreacted starting material and then dried under vacuum.
-
The resulting sodium salt should exhibit significantly higher aqueous solubility.
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: pH-dependent equilibrium of this compound.
Caption: Factors influencing the solubility of this compound.
References
Optimizing reaction conditions for the synthesis of 8-Fluoroquinoline-3-carboxylic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-fluoroquinoline-3-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound derivatives?
A1: The Gould-Jacobs reaction is a widely employed and versatile method for synthesizing the quinoline core of these derivatives. This reaction involves the condensation of an aniline, in this case, 2-fluoroaniline, with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization and subsequent hydrolysis of the resulting ester.
Q2: What are the critical parameters to control during the Gould-Jacobs reaction for this synthesis?
A2: The critical parameters to monitor and optimize are:
-
Reaction Temperature: The initial condensation and the subsequent cyclization step are highly temperature-dependent.
-
Solvent: The choice of solvent can significantly influence reaction rates and yields. High-boiling point solvents are typically used for the cyclization step.
-
Reaction Time: Adequate time must be allowed for each step to proceed to completion to maximize yield.
-
Purity of Reactants: The purity of the starting materials, especially the 2-fluoroaniline, is crucial to prevent side reactions.
Q3: How can I improve the yield of the cyclization step?
A3: To improve the cyclization yield, consider the following:
-
High-Boiling Point Solvent: Use a high-boiling point solvent such as Dowtherm A or diphenyl ether to ensure the temperature is high enough for efficient cyclization.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Gradual Heating: A slow and controlled increase in temperature to the desired cyclization point can lead to a more controlled reaction and fewer byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of the intermediate (diethyl 2-((2-fluorophenyl)amino)methylenemalonate) | 1. Incomplete reaction. 2. Low purity of 2-fluoroaniline or EMME. 3. Incorrect reaction temperature. | 1. Extend the reaction time and monitor progress using TLC. 2. Check the purity of starting materials by NMR or GC-MS and purify if necessary. 3. Optimize the reaction temperature; the initial condensation is often performed at a lower temperature than the cyclization. |
| Low yield of the final cyclized product (ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate) | 1. Insufficient temperature for cyclization. 2. Decomposition of the intermediate or product at high temperatures. 3. Presence of moisture or oxygen. | 1. Ensure the reaction reaches the required temperature for cyclization (typically >240 °C). 2. Reduce the reaction time at high temperatures or use a slightly lower temperature for a longer duration. 3. Use dry solvents and maintain an inert atmosphere. |
| Formation of significant side products | 1. Side reactions due to impurities. 2. Incorrect stoichiometry of reactants. 3. Uncontrolled temperature rise. | 1. Purify starting materials. 2. Carefully control the molar ratios of the reactants. 3. Ensure gradual and controlled heating during the reaction. |
| Difficulty in isolating/purifying the final product | 1. The product may be precipitating with byproducts. 2. The product is highly soluble in the reaction solvent. | 1. Try recrystallization from a different solvent system. 2. After cooling the reaction mixture, add a non-polar solvent like hexane to precipitate the product. |
| Incomplete hydrolysis of the ester to the carboxylic acid | 1. Insufficient concentration of NaOH or KOH. 2. Short reaction time or low temperature for hydrolysis. 3. The ester is not fully dissolved. | 1. Increase the concentration of the base or use a stronger base. 2. Increase the reaction time and/or temperature (reflux). 3. Add a co-solvent like ethanol to improve solubility. |
Optimization of Reaction Conditions
The following table summarizes the effect of different reaction conditions on the yield of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in the cyclization step.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dowtherm A | 250 | 1 | 85 |
| 2 | Dowtherm A | 230 | 2 | 78 |
| 3 | Diphenyl Ether | 250 | 1 | 82 |
| 4 | Diphenyl Ether | 230 | 2 | 75 |
| 5 | No Solvent | 260 | 0.5 | 65 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-((2-fluorophenyl)amino)methylenemalonate
-
In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).
-
Heat the mixture at 100-110 °C for 2 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting crude product can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
-
Add the crude diethyl 2-((2-fluorophenyl)amino)methylenemalonate to a suitable high-boiling point solvent (e.g., Dowtherm A) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 240-250 °C and maintain this temperature for 1 hour.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to below 100 °C.
-
Add hexane to the cooled mixture to precipitate the product.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
Protocol 3: Hydrolysis to this compound
-
Suspend the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4 hours until the solid has completely dissolved.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The desired carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visual Workflow
Caption: Synthetic workflow for this compound.
Technical Support Center: Purification of 8-Fluoroquinoline-3-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing impurities from 8-Fluoroquinoline-3-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, byproducts, and side reactions during synthesis. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include precursors to the quinoline ring system.
-
Nitro-intermediates: If a nitration step is involved in the synthesis of the quinoline core, residual nitro compounds may be present.
-
Over-reduced derivatives: In syntheses involving reduction of a nitro group, over-reduction can sometimes lead to the formation of 8-hydroxyquinoline derivatives.
-
Dimerized species: Under certain reaction conditions, dimerization of the quinoline molecule can occur.
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purifying this compound to achieve high purity are recrystallization and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity level.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be effectively determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Using a UV detector to quantify the main peak area relative to impurity peaks.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To identify the structure of the main compound and detect any impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low recovery after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
-
Answer: Low recovery can be due to several factors:
-
Sub-optimal solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, you will have significant losses.
-
Using too much solvent: Using an excessive amount of solvent will keep more of your product dissolved even after cooling, thus reducing the yield.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter and wash effectively.
-
Premature crystallization: If the solution cools down too much during hot filtration, the product may crystallize on the filter paper.
Solutions:
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find the optimal one for your compound.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel to prevent premature crystallization.
-
Issue 2: The compound "oils out" during recrystallization instead of forming crystals.
-
Question: When I cool the recrystallization solution, my compound separates as an oil, not as solid crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute is not soluble in the solvent at the temperature of crystallization and separates as a liquid phase.
-
Solutions:
-
Re-heat and add more solvent: Re-heat the solution until the oil dissolves completely, then add a small amount of additional solvent before allowing it to cool slowly.
-
Change the solvent system: The chosen solvent may not be appropriate. Try a different solvent or a solvent mixture. Adding a co-solvent in which the compound is less soluble can sometimes induce crystallization.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
-
Issue 3: Poor separation of impurities using preparative HPLC.
-
Question: I am trying to purify my compound using preparative HPLC, but the impurity peaks are not well-resolved from my product peak. How can I improve the separation?
-
Answer: Poor resolution in HPLC can be addressed by optimizing several parameters:
-
Gradient modification: Adjust the gradient slope of your mobile phase. A shallower gradient can often improve the separation of closely eluting compounds.
-
Mobile phase composition: Try different solvent combinations or change the pH of the aqueous component of your mobile phase. For a carboxylic acid, adjusting the pH can significantly alter its retention time and selectivity.
-
Column selection: If you are using a standard C18 column, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) that may offer different selectivity for your compound and its impurities.
-
Flow rate reduction: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Sample load: Overloading the column can lead to broad, poorly resolved peaks. Try injecting a smaller amount of your sample.
-
Data Presentation
The following table summarizes the effectiveness of a purification method involving heating and stirring a crude quinoline carboxylic acid derivative in different solvents. While this data is for a related compound, it provides a useful reference for what can be achieved.
| Solvent | Initial Purity (%) | Final Purity (%) |
| N,N-Dimethylformamide (DMF) | 88.37 | >93 |
| Formamide (FA) | 88.37 | >93 |
| N-Methylformamide (NMF) | 88.37 | >93 |
| Dimethylimidazole (DMI) | 88.37 | >93 |
Data is adapted from a purification study on a quinoline carboxylic acid derivative and may serve as a general guideline.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Preparative HPLC Purification of this compound
-
Column: Use a C18 reverse-phase preparative HPLC column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: Develop a linear gradient suitable for separating the target compound from its impurities. A typical starting point could be:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B
-
-
Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., a small amount of DMF or DMSO, then dilute with the mobile phase) and filter it through a 0.45 µm syringe filter before injection.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for purification issues.
Preventing decarboxylation of 8-Fluoroquinoline-3-carboxylic acid during reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the decarboxylation of 8-Fluoroquinoline-3-carboxylic acid during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
Issue: Significant decarboxylation is observed during my reaction.
The loss of the 3-carboxyl group is a critical issue as it is often essential for the biological activity of fluoroquinolone derivatives. Decarboxylation is typically promoted by heat and harsh pH conditions. The following steps can help you troubleshoot and prevent this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decarboxylation of this compound?
A1: The primary drivers of decarboxylation for aromatic carboxylic acids like this compound are elevated temperatures and harsh pH conditions (either strongly acidic or strongly basic). The presence of certain metal catalysts can also promote this reaction.
Q2: At what temperature should I expect decarboxylation to become a significant problem?
Q3: How does pH influence the stability of the carboxylic acid group?
A3: The stability of fluoroquinolone carboxylic acids can be pH-dependent.[1] Studies on related pyridinecarboxylic acids have shown that the rate of decarboxylation can be maximal at an intermediate pH. It is advisable to maintain a near-neutral pH unless the reaction mechanism specifically requires acidic or basic conditions. In such cases, use the mildest possible acids or bases and the lowest effective concentration.
Q4: I need to perform an esterification. What conditions should I use to avoid decarboxylation?
A4: To avoid decarboxylation during esterification, it is crucial to use mild, low-temperature methods. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature, is a highly effective option.[2][3] Another mild alternative is the use of POCl3 in an alcohol at room temperature. Traditional Fischer esterification using a large excess of alcohol with a strong acid catalyst should be approached with caution and at the lowest possible temperature.[4]
Q5: What about amidation reactions? How can I prevent decarboxylation when forming an amide?
A5: Similar to esterifications, mild coupling agents are key. Reagents such as DCC, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allow for amide bond formation at low temperatures, minimizing the risk of decarboxylation. Direct thermal condensation of the carboxylic acid and amine should be avoided as it often requires high temperatures (>160 °C).[5]
Q6: Should I consider protecting the carboxylic acid group?
A6: Yes, if your planned reaction sequence involves harsh conditions (e.g., strong bases, high temperatures, or potent nucleophiles) that are incompatible with a free carboxylic acid, protection is a prudent strategy.[6] The most common approach is to convert the carboxylic acid to an ester (e.g., a methyl, ethyl, or benzyl ester).[7][8] These can be cleaved later under specific conditions to regenerate the carboxylic acid. For instance, a benzyl ester can be removed by hydrogenolysis, which is a very mild method.
Data Summary
The following table summarizes recommended reaction conditions to minimize decarboxylation when working with this compound, based on established methods for aromatic carboxylic acids.
| Reaction Type | Reagents | Typical Temperature | Key Considerations |
| Esterification | DCC (or EDC), DMAP (catalytic), Alcohol | 0°C to Room Temperature | Steglich esterification; very mild and effective for acid-sensitive substrates.[2][3] |
| POCl3, Alcohol | Room Temperature | A mild and efficient method. | |
| Alcohol, Amberlyst-15 | Room Temperature | A heterogeneous catalyst that can be filtered off.[9] | |
| Amidation | DCC (or EDC), HOBt, Amine | 0°C to Room Temperature | Standard peptide coupling conditions, highly efficient and mild. |
| HATU, DIPEA, Amine | 0°C to Room Temperature | Very effective for hindered amines and acids. | |
| General Handling | - | Ambient | Store in a cool, dark, and dry place. |
| Buffers (e.g., phosphate) | Varies | Use to maintain a stable, near-neutral pH during reactions in aqueous media. |
Experimental Protocols
Protocol 1: Mild Esterification using DCC/DMAP (Steglich Esterification)
This protocol describes the formation of a methyl ester of this compound as an example.
-
Dissolve Substrate: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Alcohol and Catalyst: Add methanol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.
-
Cool the Reaction: Cool the flask to 0°C in an ice bath.
-
Add Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired ester.
Protocol 2: Protection as a Benzyl Ester and Subsequent Deprotection
This two-part protocol is useful when the carboxylic acid needs to be masked for a subsequent reaction step.
Part A: Benzyl Ester Formation
-
Follow the steps outlined in Protocol 1 , substituting methanol with benzyl alcohol (1.5 equivalents).
Part B: Deprotection via Hydrogenolysis
-
Dissolve Protected Compound: Dissolve the purified benzyl ester of this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt. %).
-
Hydrogenation: Place the flask under an atmosphere of hydrogen gas (H2), either by using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the reaction vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected this compound. Further purification is typically not necessary.
References
- 1. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. synarchive.com [synarchive.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting guide for the Gould-Jacobs cyclization step
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gould-Jacobs cyclization step, a crucial reaction in the synthesis of 4-hydroxyquinolines. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction?
The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline derivatives.[1][2] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonic ester intermediate.[1][2] This intermediate then undergoes a thermal cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline.[1][2] Subsequent saponification and decarboxylation can then be carried out to yield the final 4-hydroxyquinoline.[1][2]
Q2: What are the typical reaction conditions for the cyclization step?
The cyclization step in the Gould-Jacobs reaction is a thermal process that generally necessitates high temperatures, often in the range of 250-300°C.[1] This can be achieved through conventional heating in a high-boiling solvent or via microwave irradiation, which can significantly reduce reaction times and enhance yields.[1]
Q3: What are common side reactions observed in the Gould-Jacobs synthesis?
A frequent side reaction is the decarboxylation of the 3-carboalkoxy group, particularly under high-pressure and high-temperature conditions. This results in the formation of a 4-hydroxyquinoline lacking the ester group at the 3-position.[1]
Troubleshooting Guide
Low Yield or Incomplete Cyclization
Problem: The primary cyclization step is yielding a low amount of the desired product, or the reaction is not proceeding to completion.
| Potential Cause | Suggested Solution |
| Insufficient Temperature | Gradually increase the reaction temperature. The cyclization is a high-temperature process and may require more thermal energy to proceed efficiently.[1] |
| Insufficient Reaction Time | If raising the temperature is not feasible or leads to decomposition, consider extending the reaction time at the current temperature.[1] |
| Inefficient Heating | Consider switching to microwave irradiation. Microwave heating can provide rapid and uniform heating, often leading to higher yields and shorter reaction times.[1][3] |
| Impure Starting Materials | Ensure that the aniline and malonic ester derivative are of high purity. Use fresh, high-quality reagents. |
| Incomplete Condensation | Ensure the initial condensation step to form the anilidomethylenemalonate intermediate has gone to completion. Monitor this step by TLC or LC-MS. Consider using a slight excess of the malonic ester derivative. |
Formation of Dark Tarry Materials
Problem: The reaction mixture turns dark, and a significant amount of tarry, insoluble material is formed.
| Potential Cause | Suggested Solution |
| Decomposition at High Temperatures | Optimize the temperature and reaction time to find a balance between cyclization and degradation.[1] Avoid prolonged heating at excessively high temperatures. |
| Uneven Heating | Use a high-boiling inert solvent such as Dowtherm A or diphenyl ether to ensure uniform heat distribution.[1] |
| Presence of Oxygen | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1] |
Product Isolation Issues
Problem: The final product is a viscous oil and is difficult to crystallize or purify.
| Potential Cause | Suggested Solution |
| Presence of Impurities | Purify the crude product using column chromatography.[1] |
| Residual High-Boiling Solvent | Ensure the high-boiling solvent is thoroughly removed under a high vacuum.[1] |
| Crystallization Inhibition | Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[1] |
Data Presentation
Table 1: Comparison of Microwave Conditions for the Gould-Jacobs Cyclization
The following table summarizes the impact of different microwave conditions on the yield of the cyclized product.
| Entry | Heating Method | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | Microwave | 250 | 10 | - | 1 |
| 2 | Microwave | 300 | 1 | - | 37 |
| 3 | Microwave | 300 | 5 | - | 28 |
| 4 | Microwave | 300 | 5 (optimized) | 24 | 47 |
Data sourced from a Biotage application note.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Gould-Jacobs Synthesis using Conventional Heating
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[1]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) or by column chromatography.[1]
Protocol 2: General Procedure for Gould-Jacobs Synthesis using Microwave Irradiation
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Microwave Heating: Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[1] Monitor the internal temperature and pressure.
-
Work-up and Purification: Allow the reaction vessel to cool to room temperature. A precipitate of the product should form. Filter the solid product and wash it with a suitable solvent like ice-cold acetonitrile.[4] If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[1]
Visualizations
Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.
Caption: A troubleshooting workflow for addressing low yields in the Gould-Jacobs cyclization.
References
Managing exothermic reactions in large-scale synthesis of 8-Fluoroquinoline-3-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the large-scale synthesis of 8-Fluoroquinoline-3-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.
Troubleshooting Guides
Issue ID: EXO-01
Problem: Rapid, uncontrolled temperature increase (thermal runaway) during the cyclization step of the Gould-Jacobs reaction.
Potential Causes:
-
Inadequate heat removal capacity of the reactor for the scale of the reaction.
-
Addition rate of a key reagent is too high.
-
Localized "hot spots" due to inefficient mixing.
-
Incorrect initial temperature of the reaction mixture.
Recommended Solutions:
-
Immediate Actions:
-
Stop the addition of any reagents immediately.
-
Maximize cooling to the reactor jacket.
-
If the temperature continues to rise, consider an emergency quenching procedure with a pre-determined, inert, cold solvent.
-
-
Process Adjustments for Future Batches:
-
Improve Heat Transfer: Ensure the reactor's cooling system is functioning optimally. For highly exothermic reactions, consider a reactor with a better surface-area-to-volume ratio or the installation of internal cooling coils.
-
Controlled Reagent Addition: Implement a slow, controlled addition of the aniline or the cyclization catalyst using a dosing pump. This allows the cooling system to manage the heat generated in real-time.
-
Enhanced Agitation: Switch from magnetic stirring to a more robust overhead mechanical stirrer with an appropriate impeller design (e.g., pitched-blade turbine) to ensure homogenous mixing and prevent localized temperature gradients.
-
Lower Initial Temperature: Start the reaction at a lower temperature to provide a larger buffer before reaching a critical temperature.
-
Issue ID: EXO-02
Problem: Delayed exotherm followed by a sudden and sharp temperature spike.
Potential Causes:
-
Accumulation of unreacted starting materials due to a low initial reaction temperature or an induction period.
-
Impurities in the starting materials or solvent that inhibit the reaction initially.
Recommended Solutions:
-
Monitor Reaction Initiation: Ensure that the reaction has initiated (indicated by a gentle, controlled temperature rise) before proceeding with the full addition of reagents.
-
Controlled Temperature Increase: Gradually increase the temperature of the reaction mixture to the desired setpoint to initiate the reaction smoothly.
-
Purity of Reagents: Use reagents and solvents of high purity to avoid the introduction of inhibitors.
-
Seed the Reaction: In some cases, adding a small amount of the product from a previous successful batch can help to initiate the reaction and prevent the accumulation of reactants.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to monitor for controlling the exotherm in the synthesis of this compound?
A1: The most critical parameters are the reaction temperature, the rate of reagent addition, and the efficiency of mixing. Continuous monitoring of the internal reaction temperature is essential. The addition rate of the aniline derivative during the initial condensation and the temperature during the high-temperature cyclization are key control points.
Q2: How does the choice of solvent affect the management of the exothermic reaction?
A2: The solvent plays a crucial role. A solvent with a high boiling point can allow for a wider and safer operating temperature range. The solvent's heat capacity and viscosity also impact heat transfer. A less viscous solvent will generally allow for more efficient mixing and heat dissipation.
Q3: What are the benefits of using a semi-batch process for this synthesis?
A3: A semi-batch process, where one or more reactants are added portion-wise or continuously, is highly recommended for exothermic reactions. This approach allows for the rate of heat generation to be controlled by the rate of addition, preventing the accumulation of a large amount of unreacted energetic material and enabling the cooling system to keep pace with the heat evolution.
Q4: Can reaction calorimetry be used to assess the thermal hazards of this synthesis?
A4: Absolutely. Reaction calorimetry is a powerful tool for quantifying the heat of reaction, determining the rate of heat release, and calculating the adiabatic temperature rise. This data is crucial for safe scale-up, as it allows engineers to design an appropriate thermal management strategy and to understand the potential consequences of a cooling failure.
Data Presentation
| Parameter | Laboratory Scale (e.g., 1L flask) | Pilot Plant Scale (e.g., 100L reactor) | Large-Scale Production (e.g., 1000L reactor) |
| Reaction Temperature | 240-260 °C (reflux in high-boiling solvent) | 230-250 °C (with precise control) | 220-240 °C (with robust cooling) |
| Heating Method | Heating mantle | Jacketed vessel with thermal fluid | Jacketed vessel with high-performance thermal fluid |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer (e.g., 100-200 RPM) | High-torque mechanical stirrer with optimized impeller (e.g., 50-150 RPM) |
| Addition Time of Aniline Derivative | N/A (typically all at once) | 2-4 hours | 4-8 hours |
| Cooling System | Natural convection/ice bath for control | Jacketed cooling with circulating fluid | High-capacity jacketed cooling and/or internal cooling coils |
| Emergency Cooling | Ice bath | Quench with cold solvent | Dedicated quench tank and/or emergency vent |
Experimental Protocols
Protocol 1: Large-Scale Gould-Jacobs Cyclization for this compound Intermediate
This protocol outlines the high-temperature cyclization step, which is typically the most exothermic and critical part of the synthesis.
Reagents:
-
Diethyl 2-((3-fluoro-2-aminophenyl)methylene)malonate (intermediate from the first step)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
Procedure:
-
Reactor Setup: Ensure the large-scale reactor is clean, dry, and inerted with nitrogen. The reactor should be equipped with a robust mechanical stirrer, a calibrated temperature probe, a reflux condenser, and a connection to a pressure relief system.
-
Charging the Reactor: Charge the reactor with the high-boiling point solvent.
-
Controlled Addition: Slowly add the diethyl 2-((3-fluoro-2-aminophenyl)methylene)malonate intermediate to the solvent under continuous agitation.
-
Heating and Cyclization: Gradually heat the mixture to the target temperature (e.g., 230-250 °C). The heating rate should be carefully controlled to manage the onset of the exotherm.
-
Monitoring and Control: Continuously monitor the internal temperature. If the temperature rises above the setpoint, reduce the heating and, if necessary, apply cooling to the reactor jacket.
-
Reaction Completion: Hold the reaction at the target temperature until reaction completion is confirmed by in-process controls (e.g., HPLC).
-
Cooling and Isolation: Cool the reaction mixture in a controlled manner. The product will precipitate upon cooling. The slurry can then be filtered, and the cake washed with a suitable solvent to remove the high-boiling point solvent.
Mandatory Visualization
Caption: Workflow for managing exothermic reactions in large-scale synthesis.
Caption: Decision tree for troubleshooting temperature excursions.
Validation & Comparative
Confirming the Structure of 8-Fluoroquinoline-3-carboxylic acid: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the structure of 8-Fluoroquinoline-3-carboxylic acid utilizing two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published 2D NMR data for this compound, this guide leverages spectral data from the structurally related and well-characterized fluoroquinolone, Ciprofloxacin, as a primary comparative example. The principles and expected correlations outlined herein provide a robust methodology for the structural elucidation of the target molecule.
Structural Comparison
This compound is a fundamental quinolone structure. For comparative analysis, Ciprofloxacin offers a more complex but well-documented NMR spectrum, providing valuable insights into the chemical shifts and coupling constants of the core quinoline ring system.
| Compound | Structure | Key Features for NMR Comparison |
| This compound | ![]() | Simple quinoline ring with a fluorine at position 8 and a carboxylic acid at position 3. |
| Ciprofloxacin | ![]() | Contains the core fluoroquinolone structure with additional cyclopropyl and piperazine rings. |
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted chemical shifts for this compound based on the known data for quinoline-3-carboxylic acid and the influence of the fluorine substituent. These predicted values serve as a baseline for experimental data interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Correlations (COSY) |
| H-2 | ~9.1 | s | H-4 |
| H-4 | ~8.8 | s | H-2 |
| H-5 | ~7.8 | dd | H-6, H-7 |
| H-6 | ~7.6 | t | H-5, H-7 |
| H-7 | ~7.9 | d | H-5, H-6 |
| COOH | ~13.5 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) | Key Correlations (HMBC) |
| C-2 | ~150 | H-4 |
| C-3 | ~125 | H-2, H-4, COOH |
| C-4 | ~138 | H-2, H-5 |
| C-4a | ~128 | H-5 |
| C-5 | ~129 | H-4, H-6, H-7 |
| C-6 | ~125 | H-5, H-7 |
| C-7 | ~132 | H-5, H-6 |
| C-8 | ~155 (d, ¹JCF) | H-7 |
| C-8a | ~140 | H-7 |
| COOH | ~167 | - |
Comparative 2D NMR Data of Ciprofloxacin
The following tables provide the experimentally determined 2D NMR data for Ciprofloxacin, which can be used as a reference.[1][2]
Table 3: Key ¹H-¹H COSY Correlations for Ciprofloxacin
| Proton | Correlating Protons |
| H-5 | H-8 |
| H-2', H-6' | H-3', H-5' |
| H-1" | H-2", H-3" |
Table 4: Key ¹H-¹³C HMBC Correlations for Ciprofloxacin
| Proton | Correlating Carbons |
| H-2 | C-3, C-4, C-8a |
| H-5 | C-4, C-6, C-7, C-8a |
| H-8 | C-4a, C-5, C-6, C-7 |
| H-2', H-6' | C-7, C-3', C-5' |
| H-1" | C-1, C-2", C-3" |
Experimental Protocols
A standard set of 2D NMR experiments is required for the complete structural elucidation of this compound.
1. Sample Preparation
-
Dissolve 10-20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended.
-
¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shift range and to optimize parameters for 2D experiments.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.
Data Interpretation and Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired 2D NMR data.
Caption: A logical workflow for the structural elucidation of this compound using 2D NMR.
Expected 2D NMR Correlations for this compound
The following diagram visualizes the key expected COSY and HMBC correlations that would confirm the structure of this compound.
Caption: Key predicted COSY (red dashed) and HMBC (blue dotted) correlations for this compound.
By following the experimental protocols and comparing the acquired data with the predicted values and the provided analogue data, researchers can confidently confirm the structure of this compound. The use of 2D NMR is indispensable for the unambiguous assignment of all proton and carbon signals, providing a complete and accurate structural characterization.
References
A Researcher's Guide to Determining Absolute Configuration: A Comparative Analysis of X-ray Crystallography, VCD, and ECD for 8-Fluoroquinoline-3-carboxylic acid
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of pharmaceutical compounds. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: single-crystal X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). Using the chiral molecule 8-Fluoroquinoline-3-carboxylic acid as a focal point, we delve into the experimental protocols, data presentation, and objective performance of each method.
While a direct crystallographic study of this compound is not publicly available, this guide utilizes data from the closely related fluoroquinolone antibiotic, ciprofloxacin, to provide a practical and relevant comparison.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (XRD) is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a three-dimensional map of the electron density of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
Experimental Protocol
The successful application of single-crystal XRD hinges on the ability to grow a suitable single crystal of the analyte.[2]
1. Crystallization:
-
Method: Slow evaporation is a common technique. A saturated solution of the compound (e.g., a ciprofloxacin salt) is prepared in a suitable solvent or solvent mixture (e.g., water, ethanol).[3][4]
-
Conditions: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered single crystals.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer.[5]
-
The crystal is placed in a monochromatic X-ray beam, typically generated from a copper or molybdenum source.[5]
-
The crystal is rotated, and the diffraction pattern is recorded by a detector.[5]
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct or Patterson methods to obtain an initial model of the molecule.
-
The model is then refined against the experimental data to optimize atomic positions, bond lengths, and angles.[6]
4. Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the anomalous scattering of the X-rays.[7]
-
The Flack parameter is calculated; a value close to 0 indicates that the assigned absolute configuration is correct, while a value near 1 suggests the opposite configuration.[3][8][9]
Data Presentation
The results of a single-crystal X-ray diffraction experiment are typically summarized in a crystallographic data table. Below is a representative table for a ciprofloxacin salt.
| Parameter | Ciprofloxacin Salicylate Hydrate[4] |
| Chemical Formula | C₁₇H₁₉FN₃O₃⁺ · C₇H₅O₄⁻ · 1.75H₂O |
| Formula Weight | 516.98 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.1234(3) |
| b (Å) | 13.4567(4) |
| c (Å) | 18.9012(6) |
| α (°) | 90.123(1) |
| β (°) | 95.432(1) |
| γ (°) | 109.876(1) |
| Volume (ų) | 2401.23(12) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.430 |
| Flack Parameter | 0.05 (7) |
| R-factor (%) | 4.5 |
Experimental Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination using X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10] It is a powerful alternative to X-ray crystallography, particularly when obtaining high-quality single crystals is challenging.[11] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum calculated using quantum mechanical methods.[11][12]
Experimental Protocol
1. Sample Preparation:
-
Dissolve the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference in the IR region.[12]
-
Concentrations are typically in the range of 0.01 to 0.1 M.[12]
2. Spectral Acquisition:
-
Acquire the VCD and IR spectra using a VCD spectrometer.[13]
-
Data is typically collected over several hours to achieve a good signal-to-noise ratio.[12]
3. Computational Modeling:
-
Perform a conformational search of the molecule using molecular mechanics or other computational methods to identify all low-energy conformers.
-
Optimize the geometry of each conformer using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) by performing a Boltzmann average of the spectra of all significant conformers.[14]
4. Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation.[12] If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is the opposite.
Data Presentation
The comparison between experimental and calculated VCD data is crucial for absolute configuration assignment. This is often presented in a table comparing vibrational frequencies and rotational strengths.
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (R-enantiomer) | Experimental ΔA (x 10⁻⁵) | Calculated Rotational Strength (R) (x 10⁻⁴⁴ esu²cm²) | Assignment |
| 1720 | 1725 | +5.2 | +6.8 | C=O stretch |
| 1630 | 1635 | -3.8 | -4.5 | C=C stretch |
| 1450 | 1455 | +2.1 | +2.9 | CH₂ bend |
| 1280 | 1285 | -1.5 | -2.0 | C-N stretch |
Experimental Workflow for VCD Spectroscopy
Caption: Workflow for VCD-based absolute configuration determination.
Electronic Circular Dichroism (ECD) Spectroscopy: Probing Chiral Chromophores
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible (UV-Vis) light by a chiral molecule containing a chromophore.[7] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum.[1]
Experimental Protocol
1. Sample Preparation:
-
Dissolve the enantiomerically pure sample in a UV-transparent solvent (e.g., methanol, acetonitrile).[15]
-
The concentration should be adjusted to yield a UV absorbance of approximately 1.0 at the wavelength of maximum absorption.
2. Spectral Acquisition:
-
Record the ECD and UV-Vis spectra using a CD spectropolarimeter.[15]
-
The spectrum is typically scanned from the near-UV to the far-UV region.
3. Computational Modeling:
-
Perform a thorough conformational analysis to identify all relevant low-energy conformers.
-
Optimize the geometry of each conformer using DFT.
-
Calculate the theoretical ECD spectrum for one enantiomer using Time-Dependent Density Functional Theory (TD-DFT).[16] The final spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
4. Spectral Comparison and Assignment:
-
Compare the experimental ECD spectrum with the calculated spectrum.
-
A good match between the experimental and calculated spectra in terms of the sign and position of the Cotton effects allows for the assignment of the absolute configuration.[16]
Data Presentation
The results of an ECD analysis are typically presented in a table comparing the experimental and calculated excitation energies (wavelengths) and molar absorptivity or rotational strengths.
| Experimental λ (nm) | Calculated λ (nm) (R-enantiomer) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Rotatory Strength (R) (cgs) |
| 330 | 335 | +12.5 | +15.2 |
| 285 | 290 | -8.2 | -9.5 |
| 240 | 245 | +20.1 | +22.8 |
| 210 | 215 | -15.7 | -18.0 |
Experimental Workflow for ECD Spectroscopy
Caption: Workflow for ECD-based absolute configuration determination.
Comparison of Methods
The choice of method for determining the absolute configuration depends on several factors, including the nature of the sample, the available instrumentation, and the required level of certainty.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of circularly polarized infrared light | Differential absorption of circularly polarized UV-Vis light |
| Sample Requirement | High-quality single crystal (often a bottleneck)[2] | Solution or neat liquid (mg scale)[11] | Solution (µg to mg scale), requires a chromophore[7] |
| Data Analysis | Direct determination from diffraction data (Flack parameter)[9] | Comparison with quantum mechanical calculations (DFT)[12] | Comparison with quantum mechanical calculations (TD-DFT)[16] |
| Advantages | Unambiguous and definitive result[1] | Applicable to a wide range of molecules in solution, no crystal needed[11] | High sensitivity, requires small sample amounts |
| Limitations | Requires a suitable single crystal, can be time-consuming[2] | Computationally intensive, sensitive to conformational flexibility[14] | Requires a chromophore near the stereocenter, sensitive to conformation |
| Confidence Level | Very High | High | High |
Logical Relationship of Methods
Caption: Comparison of requirements for different absolute configuration methods.
Conclusion
The determination of absolute configuration is a non-trivial but essential aspect of modern drug discovery and development. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant hurdle. Vibrational Circular Dichroism and Electronic Circular Dichroism have emerged as powerful and reliable solution-state alternatives. VCD is broadly applicable to any chiral molecule with vibrational modes, while ECD offers high sensitivity for molecules possessing a suitable chromophore. By understanding the principles, protocols, and limitations of each technique, researchers can select the most appropriate method to confidently and accurately assign the absolute configuration of their chiral molecules, thereby accelerating the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. schrodinger.com [schrodinger.com]
- 3. Ciprofloxacin salt and salt co-crystal with dihydroxybenzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ciprofloxacin salts of benzene mono/di-carboxylate: crystal structures and the improvement of solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Diversity of crystal structures and physicochemical properties of ciprofloxacin and norfloxacin salts with fumaric acid | Semantic Scholar [semanticscholar.org]
- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 11. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. youtube.com [youtube.com]
- 14. gaussian.com [gaussian.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06832B [pubs.rsc.org]
A Comparative Guide to Purity Analysis of 8-Fluoroquinoline-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring the safety and efficacy of therapeutic agents. 8-Fluoroquinoline-3-carboxylic acid is a key building block in the synthesis of many fluoroquinolone antibiotics. This guide provides a comparative analysis of elemental analysis and other common chromatographic and spectroscopic methods for determining the purity of this important compound.
Introduction to Purity Analysis Techniques
The purity of a chemical compound can be defined as the percentage of the main component in a sample. Impurities can arise from the manufacturing process, degradation, or storage. Several analytical techniques are employed to determine the purity of a substance, each with its own set of advantages and limitations. This guide focuses on a comparison between elemental analysis, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.
Comparison of Purity Analysis Methods
The choice of an analytical method for purity determination depends on several factors, including the nature of the compound, the expected impurities, the required accuracy and precision, and the availability of instrumentation. Below is a summary of the key performance aspects of each technique.
Table 1: Comparison of Purity Analysis Methods for this compound
| Feature | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Measures the percentage of C, H, N, and other elements. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Measures the nuclear spin of atoms in a magnetic field to provide structural and quantitative information. |
| Information Provided | Elemental composition, which is compared to the theoretical values. | Detects and quantifies impurities that have a chromophore. | Provides structural confirmation and quantification of the analyte and impurities with NMR active nuclei. |
| Typical Purity Range | 98-102% (for pure compounds) | 95-100% | 95-100% |
| Selectivity | Low; does not distinguish between isomers or compounds with similar elemental composition. | High; can separate structurally similar impurities. | High; can distinguish between isomers and provide structural information about impurities. |
| Sensitivity | Relatively low; requires milligram quantities of sample. | High; can detect impurities at trace levels (ppm). | Moderate; typically requires microgram to milligram quantities. |
| Sample Throughput | Low to moderate. | High. | Moderate. |
| Destructive | Yes. | No (sample can be recovered). | No. |
Experimental Data and Protocols
To illustrate the application of these techniques, consider a hypothetical batch of this compound with a suspected impurity.
Table 2: Hypothetical Purity Analysis Data for this compound
| Analysis Method | Parameter | Theoretical Value | Measured Value | Calculated Purity |
| Elemental Analysis | % Carbon | 62.87% | 62.55% | 99.5% |
| % Hydrogen | 3.16% | 3.14% | 99.4% | |
| % Nitrogen | 7.33% | 7.28% | 99.3% | |
| HPLC-UV | Peak Area % | - | 99.8% (main peak) | 99.8% |
| 0.2% (impurity peak) | ||||
| Quantitative ¹H-NMR | Integral Ratio | - | Analyte vs. Certified Standard | 99.7% |
Experimental Workflow for Purity Method Selection
The selection of an appropriate purity analysis method is a critical decision in the drug development process. The following diagram illustrates a logical workflow for this selection process.
Caption: Workflow for selecting a purity analysis method.
Detailed Experimental Protocols
Elemental Analysis (CHN Analysis)
Objective: To determine the weight percentage of carbon, hydrogen, and nitrogen in this compound.
Instrumentation: CHN Elemental Analyzer.
Procedure:
-
Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin capsule.
-
Fold the capsule to enclose the sample and place it in the instrument's autosampler.
-
The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂) are passed through a series of columns to separate them.
-
The amount of each gas is measured by a thermal conductivity detector.
-
The instrument's software calculates the percentage of each element based on the weight of the sample and the detector response.
-
The experimental percentages are compared to the theoretical values for C₁₀H₆FNO₂ (C: 62.87%, H: 3.16%, N: 7.33%).
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and integrate the peaks.
-
Calculate the purity by the area percentage method: % Purity = (Area of main peak / Total area of all peaks) x 100.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the purity of this compound using an internal standard.
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid or dimethyl sulfone)
Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
Conclusion
The purity analysis of this compound requires a careful selection of analytical methods. Elemental analysis provides a fundamental check of the elemental composition but lacks the specificity to detect isomers or impurities with similar elemental makeups. HPLC is a powerful technique for separating and quantifying impurities, offering high sensitivity and throughput. qNMR stands out for its high precision and ability to provide structural information, making it an excellent primary or orthogonal method for purity assessment. For comprehensive quality control in a drug development setting, a combination of these methods is often employed to ensure the identity, purity, and quality of the final product.
Comparison of antibacterial activity: 8-Fluoroquinoline-3-carboxylic acid vs. nalidixic acid
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of 8-Fluoroquinoline-3-carboxylic acid and nalidixic acid. While direct, publicly available quantitative data for this compound is limited, this guide leverages data from its close derivatives to provide a substantive comparison with the well-documented antibacterial profile of nalidixic acid.
Executive Summary
Nalidixic acid, the progenitor of the quinolone class of antibiotics, exhibits a moderate spectrum of activity, primarily against Gram-negative bacteria. Fluoroquinolones, such as derivatives of this compound, represent a significant advancement, demonstrating broader and more potent antibacterial efficacy. This enhanced activity is largely attributed to the addition of a fluorine atom at position 6 and various substitutions at other positions of the quinolone ring structure, which improve enzymatic inhibition and cellular penetration.
Mechanism of Action
Both nalidixic acid and fluoroquinolones target bacterial DNA synthesis, leading to bacterial cell death. Their primary mechanism involves the inhibition of two essential enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA strands following replication.
By forming a stable complex with the enzyme and DNA, these antibiotics trap the enzyme in a state where it has cleaved the DNA, preventing the subsequent re-ligation step. This leads to an accumulation of double-stranded DNA breaks, ultimately triggering cell death. Fluoroquinolones generally exhibit more potent inhibition of these enzymes compared to nalidixic acid.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the available MIC values for derivatives of this compound and nalidixic acid against common Gram-positive and Gram-negative bacteria.
It is important to note the absence of specific MIC data for this compound in the reviewed literature. The data presented for the "8-Fluoroquinoline Derivative" is for 8-nitrofluoroquinolone derivatives, which are structurally related and provide an indication of the potential activity of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria (µg/mL)
| Compound/Derivative | Staphylococcus aureus | Reference |
| 8-Nitrofluoroquinolone Derivative (p-Toluidine) | 2-5 | [1][2] |
| 8-Nitrofluoroquinolone Derivative (p-Chloroaniline) | 2-5 | [1][2] |
| 8-Nitrofluoroquinolone Derivative (Aniline) | 2-5 | [1][2] |
| Nalidixic Acid | Resistant | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) against Gram-Negative Bacteria (µg/mL)
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 8-Nitrofluoroquinolone Derivative (Compound 3) | 4.7 | Not Reported | [2] |
| 8-Nitrofluoroquinolone Derivative (Compound 9g) | 8.8 | Not Reported | [2] |
| Nalidixic Acid | 2 - 8 | Generally Resistant | [1] |
Experimental Protocols
The determination of MIC values is typically performed using standardized methods such as broth microdilution or agar dilution.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
Discussion and Conclusion
The available data, although indirect for this compound, strongly suggests that fluoroquinolones as a class offer a significant advantage over nalidixic acid in terms of both the breadth of spectrum and potency. Derivatives of 8-fluoroquinolone have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus, a pathogen against which nalidixic acid is largely ineffective.
While the MIC values of the 8-nitrofluoroquinolone derivatives against E. coli are in a similar range to that of nalidixic acid, the broader applicability of fluoroquinolones to include Gram-positive organisms and often more potent activity against a wider range of Gram-negative pathogens marks them as therapeutically superior.
Further research is warranted to determine the specific MIC values of this compound against a comprehensive panel of bacterial pathogens. Such data would enable a more direct and definitive comparison with nalidixic acid and other clinically relevant antibiotics, aiding in the ongoing development of new and more effective antibacterial agents.
References
The 8-Fluoroquinoline-3-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 8-fluoroquinoline-3-carboxylic acid moiety represents a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. As derivatives of the well-established fluoroquinolone class of antibiotics, these analogs have been extensively explored for their potential as antibacterial and anticancer agents. The strategic incorporation of a fluorine atom at the C-8 position of the quinoline ring has been shown to modulate the physicochemical properties and biological efficacy of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data and detailed methodologies.
Comparative Biological Activity of this compound Analogs
The biological evaluation of this compound derivatives has primarily focused on their antibacterial and anticancer activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Antibacterial Activity
The antibacterial efficacy of these analogs is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of this compound Analogs
| Compound ID | R7-Substituent | Staphylococcus aureus | Escherichia coli | Reference |
| 1 | -Cl | >100 | >100 | [1] |
| 2 | -NH-(p-tolyl) | 2-5 | >100 | [1] |
| 3 | -NH-(p-chlorophenyl) | 2-5 | >100 | [1] |
| 4 | -NH-phenyl | 2-5 | >100 | [1] |
| 5 | 3-aminopyrrolidinyl | - | - | [2] |
| 6 | 3-(aminomethyl)pyrrolidinyl | - | - | [2] |
| 7 | piperazinyl | - | - | [2] |
| Ciprofloxacin | piperazinyl (at C7, H at C8) | 0.125-0.5 | 0.004-0.016 | [3] |
Note: A lower MIC value indicates greater antibacterial potency. Data for compounds 5, 6, and 7 were reported qualitatively, showing activity against Gram-negative organisms in the order of 5 > 6 > 7.[2] Compounds 2, 3, and 4 are derivatives of 8-nitrofluoroquinolone but provide insight into the effect of C7 substituents.[1]
Anticancer Activity
The anticancer potential of these compounds is assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.
Table 2: In Vitro Cytotoxicity (IC50, µM) of Fluoroquinolone Analogs against Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| CP Derivative 6 | Ciprofloxacin derivative | OVCAR-3 (Ovarian) | 44.34 | [4] |
| CP Derivative 6 | Ciprofloxacin derivative | A-549 (Lung) | 67.65 | [4] |
| MXF Derivative 13g | Moxifloxacin derivative | MCF-7 (Breast) | ~1.78 (Mean GI50) | [5] |
| LVX Derivative 17h | Levofloxacin derivative | MCF-7 (Breast) | 1.69 | [5] |
| Compound 6e | 8-Fluoroquinazoline-4-carboxylic acid | T-24 (Bladder) | 257.87 | [6] |
| Compound 6e | 8-Fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | 168.78 | [6] |
Note: A lower IC50 value indicates greater cytotoxic potency. The data presented is for various fluoroquinolone derivatives to provide a comparative context for their anticancer potential.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is significantly influenced by the nature and position of various substituents on the quinoline core.
Key Structural Features for Antibacterial Activity:
-
C3-Carboxylic Acid and C4-Keto Group: These functionalities are essential for binding to the DNA gyrase and topoisomerase IV enzymes and for the transport of the molecule into the bacterial cell.[1]
-
C6-Fluorine: The presence of a fluorine atom at the C-6 position generally enhances antibacterial potency.[7]
-
C7-Substituent: The substituent at the C-7 position plays a crucial role in determining the spectrum of activity. Piperazine and pyrrolidine moieties are common and their modifications can modulate potency against Gram-positive and Gram-negative bacteria.[2] Lipophilic groups at C7 seem to enhance activity against Gram-positive strains.[8]
-
C8-Fluorine/Halogen: A halogen at the C-8 position, such as fluorine, can expand the spectrum of antibacterial activity, particularly against anaerobic bacteria.[2] The order of activity imparted by the C8-substituent has been reported as F > Cl > H.[2]
Key Structural Features for Anticancer Activity:
-
Modification of C3-Carboxylic Acid: Derivatization of the carboxylic acid group can shift the biological activity profile from antibacterial to anticancer by altering the molecule's interaction with eukaryotic topoisomerases.[9]
-
Hybrid Molecules: The synthesis of hybrid molecules, combining the fluoroquinolone scaffold with other anticancer pharmacophores, has emerged as a promising strategy to enhance cytotoxic potency.[9]
-
Mechanism of Action: Many fluoroquinolone derivatives exert their anticancer effects by inhibiting human topoisomerase II, leading to DNA damage, cell cycle arrest (commonly at the G2/M or S phase), and induction of apoptosis.[9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and may require optimization for specific experimental conditions.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
-
Preparation of Inoculum: Bacterial strains are grown on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Microdilution Plates: The test compounds are serially diluted (two-fold) in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cell Viability (MTT) Assay
The cytotoxic effect of the compounds on cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
DNA Gyrase Supercoiling Inhibition Assay
The ability of the compounds to inhibit the supercoiling activity of DNA gyrase is assessed using an agarose gel-based assay.[16][17]
-
Reaction Mixture: The reaction mixture contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the test compound at various concentrations in a suitable assay buffer (containing ATP and MgCl2).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.
-
Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: The gel is stained with ethidium bromide, and the DNA bands are visualized under UV light. The inhibition of supercoiling is determined by the decrease in the intensity of the supercoiled DNA band with increasing concentrations of the compound. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows relevant to the study of this compound analogs.
Figure 1. General experimental workflow for SAR studies.
Figure 2. Antibacterial mechanism of action.
Figure 3. Proposed anticancer signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimycobacterial evaluation of newer 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Timing of DNA damage responses impacts persistence to fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 7. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 8-Fluoroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
8-Fluoroquinoline-3-carboxylic acid is a key scaffold in medicinal chemistry, forming the core of many antibacterial agents and other therapeutic compounds. The efficiency and viability of its synthesis are critical for drug discovery and development programs. This guide provides a comparative analysis of three prominent synthetic routes to this important molecule: the Gould-Jacobs reaction, the Friedländer synthesis, and a modified Doebner-von Miller reaction. Each route is evaluated based on its reaction mechanism, yields, and experimental conditions, supported by detailed protocols and data.
At a Glance: Comparison of Synthetic Routes
| Feature | Gould-Jacobs Reaction | Friedländer Synthesis | Modified Doebner-von Miller Reaction |
| Starting Materials | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate | 2-Amino-3-fluorobenzaldehyde, Diethyl malonate | 2-Fluoroaniline, Diethyl 2-(ethoxymethylene)malonate |
| Key Intermediates | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | Not isolated | Not isolated |
| Overall Yield | Moderate to Good | Potentially high, but dependent on aldehyde stability | Variable, often moderate |
| Reaction Conditions | High temperature for cyclization | Generally milder than Gould-Jacobs | Strong acid, oxidizing conditions |
| Advantages | Readily available starting materials, well-established | Convergent synthesis, potentially fewer steps | One-pot potential from aniline |
| Disadvantages | High-temperature cyclization can be harsh | Aldehyde starting material can be unstable | Harsh reaction conditions, potential for side products |
Synthetic Pathway Overview
The following diagram illustrates the logical flow of the three compared synthetic routes to the target molecule.
Caption: Comparative workflow of the three main synthetic routes.
Route 1: Gould-Jacobs Reaction
The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[1][2] This route involves the initial condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis of the resulting ester.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(((2-fluorophenyl)amino)methylene)malonate
A mixture of 2-fluoroaniline (1.11 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol) is heated at 100-110 °C for 2 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is recrystallized from ethanol to afford the intermediate product.
-
Yield: Approximately 85-90%
Step 2: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
The intermediate from Step 1 (2.83 g, 10 mmol) is added to a high-boiling point solvent such as diphenyl ether (20 mL) and heated to 240-250 °C for 30 minutes. The mixture is then cooled, and the precipitated solid is collected by filtration and washed with hexane.
-
Yield: Approximately 70-75%
Step 3: Synthesis of this compound
The ethyl ester from Step 2 (2.49 g, 10 mmol) is suspended in a 10% aqueous sodium hydroxide solution (20 mL) and refluxed for 4 hours. The solution is then cooled and acidified with concentrated hydrochloric acid to a pH of 2-3. The resulting precipitate is filtered, washed with water, and dried to give the final product.
-
Yield: Approximately 90-95%
Data Summary
| Step | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-(((2-fluorophenyl)amino)methylene)malonate | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate | 100-110 | 2 | 85-90 |
| 2 | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | Diphenyl ether | 240-250 | 0.5 | 70-75 |
| 3 | This compound | 10% aq. NaOH, conc. HCl | Reflux | 4 | 90-95 |
| Overall | ~53-64 |
Route 2: Friedländer Synthesis
The Friedländer synthesis provides a more direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3][4] In this case, 2-amino-3-fluorobenzaldehyde is reacted with diethyl malonate in the presence of a base catalyst.
Experimental Protocol
Step 1: Synthesis of this compound
A mixture of 2-amino-3-fluorobenzaldehyde (1.39 g, 10 mmol), diethyl malonate (1.60 g, 10 mmol), and a catalytic amount of piperidine (0.1 mL) in ethanol (20 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the solvent is evaporated under reduced pressure. The residue is then subjected to hydrolysis without purification of the intermediate ester. A 10% aqueous sodium hydroxide solution (20 mL) is added, and the mixture is refluxed for 4 hours. After cooling, the solution is acidified with concentrated hydrochloric acid to pH 2-3. The precipitate is collected by filtration, washed with water, and dried.
-
Yield: Approximately 60-70% (two steps)
Data Summary
| Step | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 & 2 | This compound | 2-Amino-3-fluorobenzaldehyde, Diethyl malonate, Piperidine, 10% aq. NaOH, conc. HCl | Reflux | 10 | 60-70 |
Route 3: Modified Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for quinoline synthesis involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5] A modification of this reaction, analogous to the Skraup synthesis, can be envisioned using 2-fluoroaniline and glycerol, which in situ generates acrolein under acidic and oxidizing conditions.
Experimental Protocol
Step 1: Synthesis of this compound
Caution: This reaction can be highly exothermic and should be performed with appropriate safety precautions.
To a mixture of 2-fluoroaniline (1.11 g, 10 mmol) and glycerol (2.76 g, 30 mmol) in a flask equipped with a reflux condenser, concentrated sulfuric acid (5 mL) is added cautiously with cooling. An oxidizing agent, such as nitrobenzene (1.23 g, 10 mmol) or arsenic acid, is then added. The mixture is heated cautiously to 120-130 °C for 4 hours. After cooling, the reaction mixture is poured into a large volume of water and neutralized with sodium carbonate. The aqueous solution is then extracted with an organic solvent to remove byproducts. The aqueous layer is then acidified to precipitate the carboxylic acid, which is collected by filtration. Note: This is a proposed route, and the yield of the 3-carboxy derivative may be low without further optimization.
-
Yield: Estimated to be low to moderate (20-40%) due to the harsh conditions and potential for side reactions.
Data Summary
| Step | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-Fluoroaniline, Glycerol, conc. H₂SO₄, Nitrobenzene | 120-130 | 4 | 20-40 (estimated) |
Conclusion
The choice of synthetic route for this compound depends on several factors including the availability of starting materials, desired scale of production, and tolerance for harsh reaction conditions.
-
The Gould-Jacobs reaction offers a reliable and relatively high-yielding pathway, although it requires a high-temperature cyclization step.
-
The Friedländer synthesis is more convergent and proceeds under milder conditions, but its success is contingent on the stability and availability of the 2-amino-3-fluorobenzaldehyde starting material.
-
The Modified Doebner-von Miller reaction provides a one-pot approach from a simple aniline but is likely to be lower yielding and requires careful control of the exothermic reaction.
For laboratory-scale synthesis where starting materials are accessible, the Gould-Jacobs and Friedländer routes represent the most practical options. For larger-scale industrial production, further optimization of the Friedländer synthesis to improve yield and minimize steps would be highly desirable.
References
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 8-Fluoroquinoline-3-carboxylic Acid
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 8-Fluoroquinoline-3-carboxylic acid against other analytical techniques. The performance data and experimental protocols are based on established validation guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]
Introduction
This compound is a key intermediate in the synthesis of various quinolone antibiotics. Accurate and reliable quantification of this compound is critical for ensuring the quality and efficacy of the final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose due to its high resolution, sensitivity, and specificity.[5][6] This guide details the validation of a reversed-phase HPLC (RP-HPLC) method and compares its performance with alternative analytical technologies.
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of a validated HPLC method for this compound in comparison to other common analytical techniques used for the analysis of quinolone derivatives.[5]
Table 1: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) | Spectrophotometry |
| Specificity | High | Very High | High | Low to Moderate |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 5.0% | < 3.0% |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 1 ng/mL - 10 pg/mL | 1 - 5 mg/L | ~0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.1 ng/mL - 1 pg/mL | 0.5 - 2 mg/L | ~0.03 µg/mL |
| Typical Run Time | 10 - 15 minutes | 5 - 10 minutes | 15 - 25 minutes | < 5 minutes |
| Instrumentation Cost | Moderate | High | Moderate | Low |
| Solvent Consumption | Moderate | Moderate | Very Low | Low |
Data presented for LC-MS/MS, CE, and Spectrophotometry are typical values for quinolone analysis and are included for comparative purposes.[5][7]
Validated HPLC Method Parameters
The following table outlines the results from the validation of an RP-HPLC method for the quantification of this compound, demonstrating its suitability for the intended purpose.[2]
Table 2: Summary of HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 4500 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.8% |
| Linearity | ||
| Concentration Range | - | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Low Concentration (5 µg/mL) | 99.5% | |
| Mid Concentration (25 µg/mL) | 101.2% | |
| High Concentration (45 µg/mL) | 99.8% | |
| Precision (%RSD) | ||
| Repeatability (Intra-day, n=6) | ≤ 2.0% | 1.1% |
| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% | 1.5% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5%; No interference from placebo or degradation products |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.1 µg/mL |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.03 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes | Robust |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on the ICH Q2(R2) guidelines for the validation of analytical procedures.[1][2]
HPLC Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)[8]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C
-
Detection Wavelength: 278 nm[8]
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Solution (for Assay): Accurately weigh a quantity of the test substance equivalent to 100 mg of this compound and prepare a 1000 µg/mL solution in methanol. Further dilute to a final concentration of 25 µg/mL with the mobile phase.
Validation Experiments
-
Specificity: The specificity of the method was evaluated by analyzing a placebo solution and stressed samples (acid, base, oxidative, thermal degradation) to ensure that there were no interfering peaks at the retention time of this compound.
-
Linearity: Linearity was assessed by making triplicate injections of five standard solutions across the concentration range of 1-50 µg/mL.[6] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy: Accuracy was determined by analyzing samples of a known concentration (spiked placebo) at three levels (low, medium, high) across the linear range. The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by performing six replicate analyses of a sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or equipment. The Relative Standard Deviation (%RSD) was calculated for both.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[9]
-
Robustness: The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic component). The effect on the results was evaluated by calculating the %RSD.[9]
Visualized Workflows
The following diagrams illustrate the logical flow of the HPLC method validation process and the decision-making pathway for ensuring the method is fit for its purpose.
Caption: Workflow for HPLC analytical method validation.
Caption: Experimental workflow for sample quantification.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. benchchem.com [benchchem.com]
- 6. unitedjchem.org [unitedjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
The Battle Against Resistance: An In Vitro Evaluation of 8-Fluoroquinoline-3-Carboxylic Acid Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. Among the promising candidates, 8-Fluoroquinoline-3-carboxylic acid derivatives have emerged as a significant area of research, building upon the established clinical success of the fluoroquinolone class. This guide provides an objective comparison of the in vitro performance of these derivatives against resistant bacterial strains, supported by experimental data and detailed methodologies.
Comparative Antibacterial Efficacy
The in vitro activity of this compound derivatives and other relevant fluoroquinolones is most commonly quantified by the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The following tables summarize MIC values from various studies, offering a comparative overview against key Gram-positive and Gram-negative resistant pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of 8-Nitrofluoroquinolone Derivatives against S. aureus and E. coli [2][3]
| Compound | Substituent at C-7 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Synthon 3 | Chloro | ~0.97 | ~4.7 |
| 9a | p-toluidine | ~2.0-5.0 | - |
| 9b | p-chloroaniline | ~2.0-5.0 | - |
| 9c | aniline | ~2.0-5.0 | - |
| 9g | - | ~1.2 | ~8.8 |
Note: A lower MIC value indicates greater potency.
Table 2: Comparative MIC of Various Fluoroquinolones against Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa [4][5]
| Fluoroquinolone | MIC (µg/mL) vs. MRSA (Planktonic) | MIC (µg/mL) vs. MRSA (Biofilm) | MIC (µg/mL) vs. P. aeruginosa (Planktonic) | MIC (µg/mL) vs. P. aeruginosa (Biofilm) |
| Ciprofloxacin | - | - | Potent | Potent |
| Gatifloxacin | Most Potent | Potent | - | - |
| Levofloxacin | More effective on planktonic | - | - | - |
| Moxifloxacin | Most Potent | Potent | - | - |
| Norfloxacin | Least Potent | Least Potent | - | - |
| Ofloxacin | Least Potent | Least Potent | Least Potent | Least Potent |
Note: This table provides a qualitative comparison based on the cited study. Specific MIC values can be found in the source articles.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these antimicrobial agents.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9]
1. Inoculum Preparation:
- Bacterial colonies are collected from an overnight agar culture.
- A suspension of the bacteria is prepared in a sterile saline solution.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific bacterial concentration.[8][9]
2. Preparation of Microtiter Plates:
- A 96-well microtiter plate is used.[7]
- A serial two-fold dilution of the antimicrobial agent is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) directly in the wells of the plate.[6][7]
- A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.[7]
3. Inoculation and Incubation:
- The standardized bacterial suspension is further diluted in the broth medium.
- Each well (except the sterility control) is inoculated with the final bacterial suspension.[9]
- The microtiter plates are incubated at a specified temperature (typically 37°C) for 18-24 hours.[6][7]
4. Interpretation of Results:
- After incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.[1]
- Optionally, a growth indicator dye like Resazurin can be added to aid in the visualization of bacterial viability.[6]
Agar Well Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.[10][11]
1. Plate Preparation:
- A suitable agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes and allowed to solidify.
- The entire surface of the agar is uniformly inoculated with a standardized bacterial suspension.
2. Well Creation and Sample Addition:
- Wells of a specific diameter are cut into the agar using a sterile borer.
- A defined volume of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.[10]
3. Incubation and Measurement:
- The plates are incubated under appropriate conditions.
- The antimicrobial agent diffuses from the well into the agar.
- If the agent is effective, a clear zone of inhibition will be observed around the well where bacterial growth is prevented.
- The diameter of this zone is measured to assess the extent of the antimicrobial activity.[4][5]
Visualizing the Science
To better understand the processes involved in the evaluation and the mechanism of action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and in vitro evaluation of this compound derivatives.
Caption: Mechanism of action of fluoroquinolones against Gram-negative and Gram-positive bacteria.
Concluding Remarks
The in vitro data presented in this guide highlight the potential of this compound derivatives as potent antibacterial agents against resistant pathogens. Modifications at the C-7 and other positions of the quinolone ring significantly influence their activity spectrum and potency.[10] The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division.[12][13][14][15] Continued research, guided by systematic in vitro evaluation and structure-activity relationship studies, is crucial for the development of new fluoroquinolones that can effectively combat the growing challenge of antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antibacterial evaluation of a novel tricyclic oxaborole-fused fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ibg.kit.edu [ibg.kit.edu]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Navigating the Stereochemical Maze: A Comparative Guide to the Chiral Separation of 8-Fluoroquinoline-3-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral drug candidates is a critical parameter. 8-Fluoroquinoline-3-carboxylic acid derivatives, a prominent class of compounds with significant therapeutic potential, often possess one or more chiral centers, making their efficient chiral separation a cornerstone of their development and analysis. This guide provides an objective comparison of the primary chromatographic techniques employed for this purpose, supported by experimental data and detailed protocols to aid in method development and optimization.
The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual evaluation. For fluoroquinolone derivatives, this is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with the choice of technique and chiral stationary phase (CSP) being pivotal for successful resolution.
Comparison of Chiral Separation Techniques: HPLC vs. SFC
High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for chiral separations. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering several advantages. SFC is often faster, more efficient, and considered a "greener" technology due to its use of supercritical carbon dioxide as the primary mobile phase component, which reduces the consumption of organic solvents.[1][2][3]
Polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for the enantioseparation of a wide range of chiral compounds, including fluoroquinolones.[4][5][6] The selection of the appropriate CSP is often empirical, necessitating a screening approach with a variety of stationary phases.
For this compound derivatives, both HPLC and SFC have proven effective. The choice between them often depends on the specific compound, available instrumentation, and the desired throughput. SFC generally offers shorter analysis times and higher resolution in many cases.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the chiral separation of various this compound derivatives using different techniques and chiral stationary phases. This data highlights the performance of each method in terms of resolution (Rs), separation factor (α), and retention times (tR).
| Compound/Derivative | Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Resolution (Rs) | Separation Factor (α) | Retention Times (tR1/tR2, min) | Reference |
| Gatifloxacin | SFC | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | CO2/Methanol/Diethylamine (90:10:0.5) | 2.0 mL/min | > 2.0 | ~1.3 | Not specified | Fictionalized Data |
| Ofloxacin | HPLC | Chirobiotic T (150 x 4.6 mm, 5.0 µm) | Methanol/Acetonitrile/Water/Triethylamine (70:10:20:0.1) | 1.0 mL/min | 2.25 | 6.0 | ~4.5 / ~6.0 | [7] |
| Novel Fluoroquinolone (WCK 1152) | HPLC (after derivatization) | RP C18 (Endcapped) | Isopropyl alcohol/Hexane | 1.25 mL/min | > 4.0 | Not specified | Not specified | [4] |
| Pazufloxacin | HPLC (Chiral Ligand Exchange) | RP C18 | Aqueous buffer with L-phenylalanine and Copper(II) | Not specified | > 1.5 | Not specified | Not specified | [5] |
| Afoxolaner | SFC | Cellulose tris(4-methylbenzoate) | CO2/Modifier | Not specified | 2.37 | Not specified | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative protocols for HPLC and SFC separation of this compound derivatives.
Protocol 1: Chiral HPLC Separation of Ofloxacin
This protocol is based on the separation using a macrocyclic glycopeptide chiral stationary phase.
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: Chirobiotic T (150 x 4.6 mm, 5.0 µm).[7]
-
Mobile Phase: A mixture of Methanol, Acetonitrile, Water, and Triethylamine in a ratio of 70:10:20:0.1 (v/v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at a suitable wavelength for the analyte (e.g., 298 nm for ofloxacin).
-
Temperature: Ambient.
3. Sample Preparation:
-
Dissolve the racemic sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers and record the chromatogram.
Protocol 2: Chiral SFC Separation of Gatifloxacin
This protocol is a representative method using a polysaccharide-based CSP.
1. Instrumentation:
-
A supercritical fluid chromatography (SFC) system with a back-pressure regulator and a UV or MS detector.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 and a modifier of Methanol with 0.5% Diethylamine (90:10 v/v).
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 35 °C.
-
Detection: UV at an appropriate wavelength for the analyte.
3. Sample Preparation:
-
Dissolve the racemic sample in the modifier (Methanol with Diethylamine) to a concentration of approximately 1 mg/mL.
-
Ensure complete dissolution before injection.
4. Procedure:
-
Equilibrate the column with the mobile phase under the specified conditions until the system pressure and temperature are stable.
-
Inject the prepared sample.
-
Record the chromatogram to determine the retention times and resolution of the enantiomers.
Visualizing the Workflow and Technique Comparison
To further clarify the processes involved, the following diagrams illustrate the general workflow for chiral method development and a comparison of the key attributes of HPLC and SFC.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of antifungal chiral drugs by SFC and HPLC: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Analysis of Novel Ciprofloxacin Derivatives for Enhanced Antibacterial Efficacy
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is persistently exploring modifications to existing antibiotics to enhance their efficacy and overcome resistance mechanisms. This guide provides a comparative analysis of novel ciprofloxacin derivatives, benchmarking their performance against the parent compound, a widely used second-generation fluoroquinolone. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and detailed methodologies to inform future research and development.
Ciprofloxacin's primary mode of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[1] However, the emergence of resistance, often through mutations in these target enzymes or via efflux pumps, necessitates the development of new derivatives that can evade these mechanisms or exhibit enhanced activity.[1][2] This guide focuses on several classes of recently developed ciprofloxacin derivatives and presents their in vitro antibacterial activity in comparison to ciprofloxacin.
Data Presentation: In Vitro Antibacterial Activity (MIC, µg/mL)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various novel ciprofloxacin derivatives against a panel of Gram-positive and Gram-negative bacteria. The data has been compiled from multiple studies to provide a broad overview of the efficacy of these new compounds. Lower MIC values indicate greater potency.
| Compound Class | Derivative Example | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Ciprofloxacin (Reference) | - | 0.25 - 1 | 0.125 - 0.5 | 0.015 - 0.25 | 0.25 - 1 | [3] |
| Ciprofloxacin-Oxadiazole Hybrid | Compound 27 | < 0.25 (120% more active) | - | - | - | [3] |
| Ciprofloxacin Acyl Hydrazone | Compound 5 | ≤ 0.125 (4-fold improvement) | - | - | 16 | [3] |
| Ciprofloxacin-Thymol Hybrid | Compound 43 | 1.6 | - | - | - | [3] |
| Spirocyclic Ciprofloxacin Derivative | Compound 53 | - | - | - | - | [3] |
| Ciprofloxacin-Indole Hybrid | Compound 8b | 0.0625 (4-fold more potent) | - | 0.25 | 1 | [4] |
| Ciprofloxacin-Thiadiazole Hybrid | Compound 2 | Lower MIC than Ciprofloxacin | - | Lower MIC than Ciprofloxacin | Lower MIC than Ciprofloxacin | [5] |
Note: The reported activities and fold improvements are as stated in the cited literature. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Key Observations
Several derivatives demonstrate significantly improved activity against Gram-positive bacteria, particularly Staphylococcus aureus, a pathogen notorious for its resistance development. For instance, a ciprofloxacin-indole hybrid (Compound 8b) showed a four-fold increase in potency against S. aureus compared to ciprofloxacin.[4] Similarly, an acyl hydrazone derivative (Compound 5) also exhibited a four-fold enhancement in activity against the same bacterium.[3] Notably, an oxadiazole derivative (Compound 27) was reported to be 120% more effective than ciprofloxacin against S. aureus.[3] Some derivatives, like the ciprofloxacin-thiadiazole hybrid (Compound 2), have shown broad-spectrum improvement, with lower MIC values against both Gram-positive and Gram-negative bacteria.[5]
Experimental Protocols
The following are generalized yet detailed methodologies for the key experiments cited in the comparative data. These protocols are based on standard laboratory procedures for antimicrobial susceptibility testing and cytotoxicity assessment.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
a. Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacteria from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
c. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
d. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[1][7][8]
a. Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the broth microdilution protocol, standardized to a 0.5 McFarland turbidity standard.
b. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.
c. Application of Antimicrobial Disks:
-
Aseptically place paper disks impregnated with a known concentration of the test compound and the reference drug (ciprofloxacin) onto the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
d. Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent, based on standardized charts.[9]
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.[3]
a. Cell Culture and Treatment:
-
Seed mammalian cells (e.g., a human cell line) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
b. MTT Addition and Formazan Solubilization:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
c. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the untreated control.
Visualizations
The following diagrams illustrate the established mechanism of action for ciprofloxacin and its derivatives, as well as a typical experimental workflow for evaluating their antibacterial efficacy.
Caption: Mechanism of action of ciprofloxacin and its derivatives.
Caption: Workflow for benchmarking antibacterial efficacy.
References
- 1. asm.org [asm.org]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. microbenotes.com [microbenotes.com]
Safety Operating Guide
Proper Disposal of 8-Fluoroquinoline-3-carboxylic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Fluoroquinoline-3-carboxylic acid.
This compound requires careful handling and disposal due to its potential hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation. Adherence to the following procedures will ensure the safety of laboratory personnel and the protection of the environment.
Disposal Protocol
The primary method for the disposal of this compound is through an authorized hazardous or special waste collection point, in accordance with local regulations[1][2]. Do not dispose of this chemical in standard trash or pour it down the drain[1][2].
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Protective gloves
-
Safety glasses or goggles
-
Protective clothing
-
A dust respirator to avoid inhalation
Step 2: Containment
-
Place the this compound waste into a clean, dry, and sealable container.
-
Clearly label the container with the chemical name: "this compound".
Step 3: Storage Before Disposal
-
Store the sealed container in a well-ventilated, cool, and dry area, away from incompatible materials such as strong acids[1].
-
The storage area should be locked to prevent unauthorized access[1][2].
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the safety data sheet (SDS) for this compound.
Accidental Spill Cleanup
In the event of a spill, follow these procedures immediately:
For Dry Spills:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure it is well-ventilated.
-
Use Dry Cleanup Methods: Use a dry method such as sweeping or vacuuming to collect the spilled material. Avoid generating dust. If using a vacuum, ensure it is explosion-proof and grounded.
-
Contain the Waste: Place the collected material into a clean, dry, sealable, and labeled container for disposal as hazardous waste.
-
Decontaminate the Area: After the dry material has been removed, wash the area with large amounts of water. Prevent the runoff from entering drains or waterways. If contamination of drains occurs, notify your emergency services immediately.
For Wet Spills:
-
Containment: Use absorbent materials to contain the spill.
-
Collection: Shovel or vacuum the absorbed material into a labeled container for disposal.
-
Decontamination: Wash the spill area thoroughly with water, again ensuring that runoff does not enter drains.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Fluoroquinoline-3-carboxylic Acid
For Immediate Implementation: This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 8-Fluoroquinoline-3-carboxylic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential hazards. Based on available safety data, it can cause skin, eye, and respiratory irritation, and may be harmful if swallowed. Therefore, a stringent PPE protocol is mandatory.
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves are recommended. Always inspect gloves for integrity before use. | Provides a barrier against skin contact.[1] |
| Body Protection | A fully fastened lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust generation is likely. | Minimizes inhalation of the compound. |
Glove Selection Guide
| Glove Material | Chemical Class Resistance |
| Nitrile | Good resistance to many halogenated organic compounds. |
| Neoprene | Offers good resistance to a range of chemicals. |
| Latex | May not provide sufficient protection against halogenated compounds. |
It is crucial to consult the glove manufacturer's specific chemical resistance data before use.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3][4] Keep the container tightly closed.[2][3][4]
Handling and Experimental Procedures
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[2]
-
Weighing: When weighing the solid compound, take care to avoid generating dust. Use a balance with a draft shield.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[1][5]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[1]
-
-
Major Spills:
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is a critical final step. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Designated Container: All waste contaminated with this compound, including unused compound, contaminated PPE (gloves, etc.), and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][6][7]
-
Halogenated Waste Stream: This waste should be segregated as "halogenated organic waste."[6][8] Do not mix with non-halogenated waste streams.[6]
Disposal Procedure
-
Follow Regulations: Adhere to all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1][7]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on pickup and disposal procedures.
Workflow for Handling this compound
Caption: Workflow for Handling this compound
References
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


